Product packaging for Peimisine(Cat. No.:CAS No. 19773-24-1)

Peimisine

Cat. No.: B1663649
CAS No.: 19773-24-1
M. Wt: 427.6 g/mol
InChI Key: KYELXPJVGNZIGC-GKFGJCLESA-N
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Description

Peimisine is an alkaloid.
This compound has been reported in Fritillaria ebeiensis, Fritillaria monantha, and other organisms with data available.
isolated from Fritillaria ussuriensis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H41NO3 B1663649 Peimisine CAS No. 19773-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYELXPJVGNZIGC-GKFGJCLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930647
Record name 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19773-24-1, 139893-27-9
Record name Peimisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019773241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebeiensine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Peimisine: Chemical Structure, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peimisine, a naturally occurring steroidal alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological effects, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this promising compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to provide a thorough understanding of the current state of this compound research.

Chemical Structure and Properties

This compound is classified as a cevanine-type steroidal alkaloid. Its intricate molecular architecture is the basis for its distinct biological functions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₂₇H₄₁NO₃[1][2]
Molecular Weight 427.6 g/mol [1][2]
CAS Number 19773-24-1[1][2]
IUPAC Name (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one[1]
Synonyms Ebeiensine[1]
Appearance Powder[2]
Purity >98%[2]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anti-inflammatory, anti-asthmatic, and anticancer effects. While research is ongoing, some quantitative data on its efficacy is available.

Anti-Asthmatic Activity

This compound has been shown to induce relaxation of tracheal smooth muscle, a key factor in its potential anti-asthmatic effects.

Table 2: Anti-Asthmatic Activity of this compound

AssayAgonistThis compound Concentration (mmol/L)EffectReference
Tracheal Smooth Muscle RelaxationAcetylcholine (Ach)0.046 and 0.092Increased EC₅₀ of Ach-induced contraction[2]
Tracheal Smooth Muscle RelaxationHistamine (His)0.092No change in EC₅₀ of His-induced contraction[2]
Tracheal Smooth Muscle RelaxationCaCl₂0.092No significant difference in CaCl₂-induced contraction[2]
Intracellular Calcium ReleaseCaCl₂Three dosagesSignificant inhibition of intracellular calcium release (P < 0.05, 0.01, and 0.001) in a dose-dependent manner[2]
Anticancer Activity

Table 3: Anticancer Activity of Peiminine

Cell LineCompoundIC₅₀ (µM)Reference
H1299 (Human non-small cell lung cancer)Peiminine97.4[1][3]
Anti-inflammatory Activity

Studies suggest that this compound and its derivatives possess anti-inflammatory properties by modulating key signaling pathways. A derivative of this compound, boc-leucine mono this compound ester monoamide, has been shown to reduce the levels of pro-inflammatory mediators.

Signaling Pathways and Mechanisms of Action

Current research indicates that this compound exerts its biological effects through the modulation of several key signaling pathways.

Anti-Asthmatic Mechanism

The anti-asthmatic properties of this compound are attributed to its multi-target action on tracheal smooth muscle. The proposed mechanism involves interaction with muscarinic receptors, stimulation of β-adrenergic receptors, inhibition of intracellular calcium release, and promotion of nitric oxide release.[2]

Anti-Asthmatic Mechanism of this compound This compound This compound M_Receptor Muscarinic Receptor This compound->M_Receptor Affects Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Excites Ca_Release Intracellular Ca²⁺ Release This compound->Ca_Release Inhibits NO_Release Nitric Oxide Release This compound->NO_Release Promotes Relaxation Tracheal Smooth Muscle Relaxation M_Receptor->Relaxation Beta_Receptor->Relaxation Ca_Release->Relaxation NO_Release->Relaxation

Caption: Proposed mechanism for this compound-induced tracheal smooth muscle relaxation.

Anti-inflammatory and Cytoprotective Mechanisms

This compound and its derivatives have been shown to modulate inflammatory and oxidative stress pathways, including the NF-κB and KEAP1/NRF2 pathways.

A derivative of this compound has been observed to inhibit the NF-κB signaling pathway, a central regulator of inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as iNOS.

Inhibition of NF-κB Pathway by this compound Derivative Peimisine_Derivative boc-leucine mono This compound ester monoamide NFkB_Pathway NF-κB Signaling Pathway Peimisine_Derivative->NFkB_Pathway Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS) NFkB_Pathway->Pro_inflammatory_Mediators Suppresses Production

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

This compound has demonstrated protective effects against oxidative stress-induced injury in human lung epithelial cells by modulating the KEAP1/NRF2 and JNK/MAPK signaling pathways.

Protective Effect of this compound on Lung Cells Oxidative_Stress Oxidative Stress (e.g., Cigarette Smoke Extract) Cell_Injury_Apoptosis Cell Injury & Apoptosis Oxidative_Stress->Cell_Injury_Apoptosis This compound This compound KEAP1_NRF2 KEAP1/NRF2 Pathway This compound->KEAP1_NRF2 Modulates JNK_MAPK JNK/MAPK Pathway This compound->JNK_MAPK Modulates Protective_Effect Protective Effect KEAP1_NRF2->Protective_Effect JNK_MAPK->Protective_Effect Protective_Effect->Cell_Injury_Apoptosis Inhibits

References

A Technical Guide to the Natural Sources of Peimisine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Peimisine, a steroidal alkaloid of significant interest in pharmaceutical research. The document details the primary plant genera in which this compound is found, outlines its biosynthetic pathway, presents quantitative data on its occurrence, and describes the experimental protocols for its extraction and analysis.

Natural Occurrence of this compound

This compound is predominantly isolated from various species of the genus Fritillaria, a group of perennial herbaceous plants belonging to the Liliaceae family. These plants are primarily distributed across the temperate regions of the Northern Hemisphere, with a high concentration of medicinally important species found in Central Asia, particularly China. The bulbs of Fritillaria species are the primary anatomical part where this compound and other related isosteroidal alkaloids are concentrated, although the compound has also been detected in the aerial parts of some species.

An intriguing and less conventional source of this compound is an endophytic fungus, Fusarium sp., which has been isolated from Fritillaria unibracteata var. wabensis. This discovery suggests that microbial fermentation could be a potential alternative for the production of this compound.[1][2]

While the genus Veratrum is known to produce a variety of steroidal alkaloids, current scientific literature does not prominently report the presence of this compound in these species.[3][4][5] Therefore, Fritillaria remains the principal natural source of this compound.

Table 1: Documented Natural Sources of this compound

GenusSpeciesPlant Part(s)Reference(s)
FritillariaF. ussuriensisAerial parts
F. hupehensisAerial parts
F. ebeiensisNot specified[6]
F. monanthaNot specified[6]
F. unibracteata var. wabensisBulbs[1]
F. taipaiensisBulbs[7][8]
F. cirrhosaBulbs[9]
F. thunbergiiBulbs[1][10]
F. walujewiiNot specified
F. pallidifloraNot specified
Fusariumsp. (endophytic fungus)Fermentation culture[1][2]

Biosynthesis of this compound

This compound is classified as a Jervine-type isosteroidal alkaloid. Its biosynthesis originates from the cholesterol pathway. The initial steps involve the conversion of cholesterol into a series of intermediates, a process catalyzed by various enzymes including hydroxylases and transaminases. A simplified representation of this intricate pathway is illustrated below.

G Simplified Biosynthetic Pathway of this compound cluster_0 Cholesterol Metabolism cluster_1 Formation of Jervine-Type Skeleton cluster_2 Tailoring Reactions Cholesterol Cholesterol Intermediate_A Steroidal Intermediates Cholesterol->Intermediate_A Multiple Steps Jervine_Skeleton Jervine-Type Backbone Intermediate_A->Jervine_Skeleton Enzymatic Cyclization This compound This compound Jervine_Skeleton->this compound Hydroxylation & Other Modifications

Caption: A high-level overview of the biosynthetic pathway leading to this compound.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly among different Fritillaria species and even within different parts of the same plant. The following table summarizes available quantitative data from scientific literature.

Table 2: Quantitative Data of this compound in Fritillaria Species

SpeciesPlant PartMethod of AnalysisThis compound ContentReference(s)
Fritillaria thunbergiiBulbSFE-HPLC0.5 mg/g[1][2]
Fritillaria taipaiensisBulbHPLC-ELSD0.0173% - 0.0376%[10]
Fritillaria unibracteataBulbHPLC-ELSD0.0233% - 0.0528%[10]

Experimental Protocols

The extraction and quantification of this compound from its natural sources require specific and optimized experimental procedures. Below are summaries of commonly employed methodologies.

Extraction of this compound

a) Supercritical Fluid Extraction (SFE)

This method offers an environmentally friendly and efficient alternative to conventional solvent extraction.

  • Matrix: Dried and powdered bulbs of Fritillaria thunbergii.

  • Instrumentation: Supercritical fluid extractor.

  • Supercritical Fluid: Carbon dioxide (CO2).

  • Co-solvent: Ethanol.

  • Optimized Conditions:

    • Extraction Time: 3.0 hours

    • Temperature: 60.4 °C

    • Pressure: 26.5 MPa

    • Co-solvent Concentration: 89.3% ethanol

  • Outcome: This method yields a total alkaloid extract containing this compound.[1][2]

b) Conventional Solvent Extraction

A more traditional approach for the extraction of alkaloids.

  • Matrix: Dried and powdered bulbs of Fritillaria species.

  • Solvent: Typically methanol or ethanol, often with the addition of a base such as ammonia to facilitate the extraction of free alkaloids.

  • Procedure:

    • Maceration or Soxhlet extraction of the plant material with the chosen solvent.

    • Filtration and concentration of the crude extract under reduced pressure.

    • Acid-base partitioning to separate the alkaloid fraction from other constituents.

      • The crude extract is dissolved in an acidic aqueous solution (e.g., HCl or H2SO4).

      • The acidic solution is washed with an immiscible organic solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic compounds.

      • The aqueous layer is then basified (e.g., with NH4OH) to precipitate the alkaloids.

      • The precipitated alkaloids are extracted with an organic solvent.

    • The organic extract is dried and concentrated to yield the total alkaloid fraction.

Quantification of this compound

a) High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This is a common method for the quantification of compounds that lack a strong UV chromophore, such as this compound.

  • Instrumentation: HPLC system coupled with an ELSD.

  • Column: A reversed-phase column, such as an Agilent Hypersil BDS-C18 (4.0 mm x 250 mm, 5 µm), is typically used.[10]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile, water, and an amine modifier like diethylamine is often employed to improve peak shape.[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10]

  • Detection: The ELSD parameters (e.g., drift tube temperature and nebulizer gas flow rate) are optimized for the detection of this compound.

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective technique is well-suited for the quantification of this compound in complex biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Mode of Operation: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.

  • Sample Preparation: For plasma or tissue samples, a liquid-liquid extraction or solid-phase extraction is typically performed to isolate the analytes.

  • Internal Standard: An appropriate internal standard is used for accurate quantification.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G General Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis Plant_Material Fritillaria Bulbs (Dried & Powdered) Extraction Extraction (SFE or Solvent) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purified Alkaloid Fraction Crude_Extract->Purification e.g., Acid-Base Partitioning Analytical_Method Analytical Separation (HPLC or LC) Purification->Analytical_Method Quantification Detection & Quantification (ELSD or MS/MS) Analytical_Method->Quantification

Caption: A generalized workflow for the extraction and analysis of this compound.

This technical guide provides a foundational understanding of the natural sources of this compound for professionals in the fields of research, science, and drug development. The presented data and methodologies can serve as a valuable resource for further investigation and utilization of this promising natural compound.

References

The Biosynthesis of Peimisine in Fritillaria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the biosynthesis pathway of Peimisine, a significant isosteroidal alkaloid found in plants of the Fritillaria genus. This compound and related compounds are of considerable interest due to their wide range of pharmacological activities, including anti-tussive, expectorant, and anti-inflammatory effects.[1][2] Understanding the intricate biosynthetic route to this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches, addressing the limitations of low yields from natural plant sources and the long growth cycle of Fritillaria species.[1][3][4]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound, a jervine-type isosteroidal alkaloid, is a complex process that begins with primary metabolites and proceeds through the formation of a cholesterol backbone, which is subsequently modified through a series of enzymatic reactions.[5] The initial stages of isoprenoid precursor formation can occur via two independent pathways: the mevalonate (MVA) pathway in the cytoplasm and the 2-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids.[5][6]

These pathways provide the fundamental building blocks for the synthesis of cholesterol. Following the formation of cholesterol, a series of largely uncharacterized, but proposed, cyclization, hydroxylation, and nitrogen incorporation steps lead to the formation of the characteristic hexacyclic structure of this compound.

Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA mva Mevalonic Acid acetyl_coa->mva ipp_mva Isopentenyl Pyrophosphate (IPP) mva->ipp_mva fpp Farnesyl Pyrophosphate (FPP) ipp_mva->fpp pyruvate Pyruvate mep 2-C-methyl-D-erythritol-4-phosphate pyruvate->mep gap Glyceraldehyde-3-phosphate gap->mep ipp_mep IPP / DMAPP mep->ipp_mep ipp_mep->fpp squalene Squalene fpp->squalene SQS cholesterol Cholesterol squalene->cholesterol SQE, CAS solanidine Solanidine Intermediate cholesterol->solanidine Nitrogen Incorporation & Cyclization veratramine Veratramine Intermediate solanidine->veratramine This compound This compound veratramine->this compound Hydroxylation & other modifications (CYP450s) Gene Identification Workflow sample_prep Sample Collection (e.g., Fritillaria bulbs at different developmental stages) rna_extraction Total RNA Extraction sample_prep->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_analysis Bioinformatic Analysis (Quality control, assembly, annotation) sequencing->data_analysis deg_analysis Differential Gene Expression (DEG) Analysis data_analysis->deg_analysis candidate_selection Selection of Candidate Genes (e.g., CYP450s, TFs) deg_analysis->candidate_selection validation Functional Validation candidate_selection->validation

References

Peimisine's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peimisine, a major isosteroid alkaloid isolated from the bulbs of Fritillaria species, has demonstrated significant anti-cancer properties across a spectrum of malignancies. This technical guide delineates the molecular mechanisms underpinning the anti-neoplastic effects of this compound, providing an in-depth analysis of its impact on key cellular processes. Emerging research indicates that this compound exerts its therapeutic effects through the induction of apoptosis and cell cycle arrest, modulation of critical signaling pathways, and the induction of ferroptosis. This document serves as a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and visualizing complex biological interactions to facilitate further research and drug development efforts in oncology.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds. This compound, derived from traditional Chinese medicine, has garnered attention for its potential as a multi-targeted agent against various cancers, including colorectal, prostate, breast, and gastric cancers.[1] This guide synthesizes the current understanding of this compound's mechanism of action at the cellular and molecular level.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of programmed cell death, inhibition of cell proliferation, and disruption of pro-survival signaling cascades.

Induction of Apoptosis

A predominant mechanism of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through both intrinsic and extrinsic pathways.

Studies have shown that this compound treatment leads to characteristic morphological changes associated with apoptosis, such as nuclear shrinkage and chromatin fragmentation.[2] This is further evidenced by an increase in Annexin V-positive cells in a dose-dependent manner.[2][3] At the molecular level, this compound modulates the expression of key apoptotic regulators. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, a critical determinant of cell fate.[2][4] This shift in balance leads to the activation of caspase cascades, including the cleavage and activation of caspase-3, a key executioner caspase.[2][5]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][2] This prevents cancer cells from proceeding through the necessary checkpoints for cell division. The arrest is often associated with the modulation of cell cycle regulatory proteins. For instance, in some cancer cell lines, this compound has been shown to down-regulate the expression of proteins that drive the cell cycle forward.[6]

Modulation of Signaling Pathways

This compound's anti-cancer effects are intricately linked to its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.

In prostate cancer cells, this compound has been shown to disrupt intracellular calcium homeostasis.[1] It significantly increases the intracellular Ca²⁺ concentration, which in turn promotes the phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and c-Jun N-terminal kinase (JNK).[1] The activation of this Ca²⁺/CaMKII/JNK signaling pathway is a key trigger for apoptosis in these cells.[1]

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation, and is frequently hyperactivated in cancer.[7][8][9][10][11] this compound has been found to inhibit this pathway. In breast cancer, this compound acts synergistically with Adriamycin by suppressing the PI3K/Akt pathway.[12] In lung cancer, it has been shown to regulate genes involved in the PI3K-Akt pathway, including PI3K, AKT, and PTEN.[12] The inhibition of this pathway contributes to the apoptotic and anti-proliferative effects of this compound.

Recent studies have unveiled a novel mechanism of this compound involving the induction of ferroptosis, an iron-dependent form of programmed cell death. In breast cancer, this compound triggers ferroptosis by activating the Nrf2 signaling pathway.[12] This leads to an increase in the expression of downstream antioxidant genes like HO-1.[12] This pro-oxidative effect, leading to lipid peroxidation, is a key characteristic of ferroptosis and represents a distinct anti-cancer strategy of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound in different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Exposure Time (h)
Prostate CancerDU-145Not explicitly stated, but effective at 2.5, 5, and 10 µMNot specified
Prostate CancerLNCaPNot explicitly stated, but effective at 2.5, 5, and 10 µMNot specified
Prostate CancerPC-3Not explicitly stated, but effective at 2.5, 5, and 10 µMNot specified
Colorectal CancerHCT-116Not explicitly stated, but effective at 50, 100, 200, and 400 µM48

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cancer TypeCell LineParameter MeasuredEffectConcentration (µM)
Colorectal CancerHCT-116Annexin V-positive cellsDose-dependent increase200, 400
Prostate CancerPC-3ApoptosisInduced2.5, 5, 10
GlioblastomaNot specifiedCell Cycle ArrestInducedNot specified

Detailed Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with this compound as described for the cell viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomly assigned to treatment groups and administered this compound (e.g., via intraperitoneal injection) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blotting).[13]

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Peimisine_Signaling_Pathways cluster_CaMKII_JNK Ca²⁺/CaMKII/JNK Pathway cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_Nrf2_Ferroptosis Nrf2 Signaling & Ferroptosis Peimisine_Ca This compound Ca_influx Intracellular Ca²⁺ Increase Peimisine_Ca->Ca_influx Induces CaMKII_p p-CaMKII Ca_influx->CaMKII_p Activates JNK_p p-JNK CaMKII_p->JNK_p Activates Apoptosis_Ca Apoptosis JNK_p->Apoptosis_Ca Induces Peimisine_PI3K This compound PI3K PI3K Peimisine_PI3K->PI3K Inhibits Akt_p p-Akt PI3K->Akt_p Activates mTOR mTOR Akt_p->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Peimisine_Nrf2 This compound Nrf2 Nrf2 Peimisine_Nrf2->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces Ferroptosis Ferroptosis HO1->Ferroptosis Contributes to

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental_Workflow start Cancer Cell Culture treatment This compound Treatment (Dose & Time Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Protein Expression) treatment->western invivo In Vivo Xenograft Model treatment->invivo data Data Analysis & Interpretation viability->data apoptosis->data western->data invivo->data

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer therapeutic agent with a multi-targeted mechanism of action. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulation of key signaling pathways like Ca²⁺/CaMKII/JNK and PI3K/Akt, underscores its therapeutic potential. The recent discovery of its role in inducing ferroptosis via Nrf2 signaling opens new avenues for its application, particularly in cancers resistant to conventional apoptosis-inducing agents.

Future research should focus on elucidating the precise molecular targets of this compound and further exploring its efficacy in combination with existing chemotherapeutic drugs and targeted therapies. Comprehensive in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. The development of more potent and specific derivatives of this compound could also enhance its therapeutic index. Continued investigation into the intricate molecular mechanisms of this compound will be crucial for its successful translation into clinical practice for the treatment of cancer.

References

The Alkaloid Peimisine: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimisine, a major isosteroidal alkaloid primarily isolated from the bulbs of Fritillaria species, has a long history of use in traditional medicine for treating respiratory ailments.[1] Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses and has uncovered a broader spectrum of biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound, its mechanisms of action, and the experimental methodologies used to characterize them. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Core Biological Activities of this compound

This compound exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, anti-asthmatic, and potential anticancer activities. These effects are underpinned by its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Studies have shown its ability to reduce the expression of pro-inflammatory cytokines in various in vitro models.[1][2]

Quantitative Data on Anti-inflammatory Effects

Cell LineTreatmentConcentrationEffectReference
RAW 264.7This compound derivative (boc-leucine mono this compound ester monoamide) + LPS25 µg/mLReduced levels of TNF-α, IL-1β, IL-6, and iNOS[1]
RAW 264.7This compound + LPS25 µg/mLSignificantly reduced mRNA expression of IL-1β, IL-6, and TNF-α[2]
Antioxidant Activity

The antioxidant properties of this compound are crucial to its protective effects against cellular damage induced by oxidative stress. It has been shown to modulate key pathways involved in the cellular antioxidant response.[3]

Quantitative Data on Antioxidant Effects

Cell LineInducerThis compound ConcentrationObserved EffectReference
BEAS-2BCigarette Smoke Extract (CSE)1, 10, 40, 80 μMReversed the CSE-induced increase in Keap1 and decrease in Nrf2 expression[4]
BEAS-2BCigarette Smoke Extract (CSE)10, 20, 40 μMAttenuated the production of Reactive Oxygen Species (ROS)[4]
Anti-asthmatic Activity

Traditionally used for respiratory conditions, this compound has shown potential in relaxing tracheal smooth muscle, a key factor in asthma.[1]

Quantitative Data on Anti-asthmatic Effects

ModelInducerThis compound ConcentrationEffectReference
In vitro tracheal smooth muscleAcetylcholine (Ach)0.046 and 0.092 mmol/LIncreased the EC50 of Ach-induced contraction[1]
In vitro tracheal smooth muscleCaCl₂Three dosages (not specified)Dose-dependent inhibition of intracellular calcium release (P < 0.05, 0.01, and 0.001)[1]
Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties.[1] However, a comprehensive quantitative assessment, such as the determination of IC50 values across various cancer cell lines, is not yet available in the current body of scientific literature. The available data primarily points to the anticancer potential of related compounds or crude extracts containing this compound. Further targeted research is necessary to quantify the cytotoxic and antiproliferative effects of pure this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.

KEAP1_NRF2_Pathway cluster_stress Oxidative Stress cluster_this compound Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., CSE) KEAP1_NRF2 KEAP1-NRF2 Complex Oxidative_Stress->KEAP1_NRF2 induces dissociation This compound This compound This compound->KEAP1_NRF2 promotes dissociation KEAP1 KEAP1 KEAP1_NRF2->KEAP1 NRF2 NRF2 KEAP1_NRF2->NRF2 Ub Ubiquitination KEAP1->Ub NRF2_d NRF2 (Degradation) NRF2_n NRF2 NRF2->NRF2_n translocation Ub->NRF2_d ARE Antioxidant Response Element (ARE) NRF2_n->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., SOD, GSH) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection against Oxidative Damage Antioxidant_Genes->Cellular_Protection leads to

KEAP1/NRF2 Signaling Pathway Activation by this compound.

JNK_MAPK_Pathway Cellular_Stress Cellular Stress (e.g., CSE) MKKK MAPKKK Cellular_Stress->MKKK activates This compound This compound JNK JNK This compound->JNK inhibits phosphorylation MKK MAPKK (MKK4/7) MKKK->MKK phosphorylates MKK->JNK phosphorylates Apoptosis_Autophagy Apoptosis & Autophagy Dysregulation JNK->Apoptosis_Autophagy promotes

Inhibition of JNK/MAPK Signaling Pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's biological activities.

Cell Culture and Treatment
  • BEAS-2B Human Bronchial Epithelial Cells:

    • Culture Medium: BEGM (Bronchial Epithelial Cell Growth Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is replaced every 2-3 days.

    • Subculture: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached using Accutase or Trypsin-EDTA, and re-seeded in new flasks at a density of 1-2 x 10⁴ cells/cm².

    • Treatment: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis). After adherence, the cells are treated with various concentrations of this compound, with or without an inducing agent like cigarette smoke extract (CSE), for the specified duration.

  • RAW 264.7 Murine Macrophage Cells:

    • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Culture Conditions: Cells are cultured at 37°C in a 5% CO₂ humidified atmosphere.

    • LPS-induced Inflammation: To induce an inflammatory response, cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing Lipopolysaccharide (LPS) at a concentration of 1 µg/mL. This compound is typically added as a pre-treatment for 1 hour before LPS stimulation.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound B->C D Incubate for desired time C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Remove medium, add solubilizer F->G H Shake to dissolve formazan G->H I Measure absorbance at 570 nm H->I

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., NRF2, p-JNK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Western_Blot_Workflow A Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection and Visualization G->H

General Workflow for Western Blot Analysis.

Conclusion

This compound is a promising natural alkaloid with a multitude of biological activities, including well-documented anti-inflammatory, antioxidant, and anti-asthmatic effects. Its mechanisms of action involve the modulation of critical signaling pathways such as KEAP1/NRF2 and JNK/MAPK. While preliminary evidence suggests potential anticancer activity, further rigorous investigation is required to quantify its efficacy and elucidate the underlying mechanisms. The experimental protocols and data presented in this guide provide a solid foundation for future research aimed at fully characterizing the therapeutic potential of this compound and its derivatives.

References

A Technical Guide to the Anti-inflammatory Properties of Peimisine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Peimisine is an isosteroidal alkaloid isolated from the bulbs of Fritillaria species, plants with a long history of use in traditional medicine for treating respiratory ailments and inflammation.[1][2] Modern pharmacological research has begun to elucidate the scientific basis for these effects, identifying this compound as a potent anti-inflammatory agent. This document provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory activity, presents quantitative data from key in vitro studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved. The evidence indicates that this compound exerts its effects primarily through the modulation of the KEAP1/NRF2 and JNK/MAPK signaling pathways, leading to a reduction in oxidative stress, DNA damage, and apoptosis.[3] It also demonstrates a direct inhibitory effect on the production of pro-inflammatory cytokines in immune cells.[4][5] This guide consolidates current knowledge to support further research and development of this compound as a potential therapeutic candidate for inflammatory diseases.

Molecular Mechanisms of Action

This compound's anti-inflammatory properties are attributed to its ability to modulate key signaling cascades that regulate the cellular response to inflammatory stimuli. Its primary mechanisms involve the regulation of oxidative stress and the inhibition of pro-inflammatory pathways.

Regulation of the KEAP1/NRF2 Oxidative Stress Pathway

Oxidative stress is a critical factor in the pathogenesis of inflammatory conditions. The KEAP1/NRF2 pathway is the master regulator of the cellular antioxidant response. In response to cigarette smoke extract (CSE)-induced oxidative stress in BEAS-2B bronchial epithelial cells, this compound has been shown to reverse the CSE-induced increase in Keap1 expression and decrease in Nrf2 protein expression.[3] By promoting the nuclear translocation of NRF2, this compound enhances the transcription of antioxidant genes, thereby mitigating oxidative damage.[3]

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSE Oxidative Stress (e.g., CSE) KEAP1 KEAP1 CSE->KEAP1 Upregulates KEAP1_NRF2 KEAP1-NRF2 Complex NRF2_cyto NRF2 KEAP1->NRF2_cyto Sequesters & Promotes Degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation This compound This compound This compound->KEAP1 Inhibits This compound->NRF2_cyto Promotes Release ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds AntiOx_Genes Antioxidant Gene Transcription ARE->AntiOx_Genes Activates

Figure 1: this compound's modulation of the KEAP1/NRF2 pathway.
Inhibition of the JNK/MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways, including the JNK cascade, are crucial in mediating inflammation and apoptosis.[3] In studies using bronchial epithelial cells, CSE was found to induce cell injury and upregulate the phosphorylation of JNK.[3] Treatment with this compound effectively inhibited this CSE-induced JNK activation, suggesting that its protective effects are, in part, mediated by the downregulation of this pro-apoptotic and inflammatory pathway.[3]

MAPK_Pathway Stimulus Cellular Stress (e.g., CSE) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P JNK JNK MAPKK->JNK P AP1 Transcription Factors (e.g., AP-1) JNK->AP1 P Response Inflammation & Apoptosis AP1->Response This compound This compound This compound->JNK Inhibits Phosphorylation

Figure 2: this compound's inhibitory effect on the JNK/MAPK signaling cascade.
Direct Suppression of Pro-inflammatory Mediators

This compound has been shown to directly inhibit the production of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophage cells, this compound significantly reduces the mRNA expression levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[4] This indicates a direct modulatory effect on the inflammatory output of immune cells. Derivatives of this compound have also been shown to reduce levels of these cytokines as well as inducible nitric oxide synthase (iNOS) in both in vitro and in vivo models of acute lung injury.[5][6]

Quantitative Analysis of Anti-inflammatory Effects

The efficacy of this compound has been quantified in various in vitro models. The data highlights its potency in reducing inflammatory and oxidative stress markers at specific concentrations.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated RAW 264.7 Macrophages
CytokineConcentrationFold Change vs. LPS ControlSignificance (p-value)Reference
IL-1β25 µg/mL~60% Reduction< 0.01[4]
IL-625 µg/mL~75% Reduction< 0.01[4]
TNF-α25 µg/mL~80% Reduction< 0.01[4]
Data is estimated from graphical representation in the cited literature.
Table 2: Effect of this compound on Oxidative Stress and DNA Damage in CSE-Treated BEAS-2B Cells
MarkerConcentrationEffect vs. CSE ControlSignificance (p-value)Reference
Keap1 Protein1, 10, 40, 80 µMDose-dependent decrease< 0.01[3]
Nrf2 Protein10, 40, 80 µMDose-dependent increase< 0.01[3]
p-JNK Protein1, 10, 40, 80 µMDose-dependent decrease< 0.0001[3]
8-OHdG (DNA Damage)40 µMSignificant decrease< 0.001[3]
Significance levels are reported as published in the cited literature.

Key Experimental Methodologies

The following protocols are representative of the methods used to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol is designed to assess the effect of this compound on the production of pro-inflammatory cytokines in immune cells stimulated with a bacterial endotoxin.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 6-well plates at a density of 1x10⁶ cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with this compound (e.g., 25 µg/mL) or vehicle control for 1-2 hours.[4]

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. A non-treated control group is also maintained.[4]

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours for cytokine measurement).

  • Sample Collection: The cell culture supernatant is collected for protein analysis (ELISA), and the cells are lysed for RNA extraction.

  • Analysis:

    • mRNA Expression: Total RNA is extracted, reverse-transcribed to cDNA, and analyzed using quantitative real-time PCR (qRT-PCR) to measure the relative expression of Il1b, Il6, and Tnf genes.[4]

    • Protein Secretion: Cytokine levels (IL-1β, IL-6, TNF-α) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture RAW 264.7 Cells Seed 2. Seed Cells in Plates Culture->Seed Treat 3. Pre-treat with this compound Seed->Treat Stimulate 4. Stimulate with LPS Treat->Stimulate Incubate 5. Incubate for 24h Stimulate->Incubate Collect 6. Collect Supernatant & Lyse Cells Incubate->Collect qRT_PCR 7a. qRT-PCR for mRNA Collect->qRT_PCR ELISA 7b. ELISA for Protein Collect->ELISA

Figure 3: General workflow for assessing this compound's anti-inflammatory effect.
In Vitro Oxidative Stress Assay in Bronchial Epithelial Cells

This protocol evaluates this compound's ability to protect against oxidative stress-induced cell damage.[3]

  • Cell Culture: Human bronchial epithelial cells (BEAS-2B) are maintained in an appropriate culture medium.

  • Co-treatment: Cells are co-incubated with various concentrations of this compound (e.g., 1, 10, 40, 80 µM) and a fixed concentration of Cigarette Smoke Extract (CSE) for 24 hours.

  • Analysis of Protein Expression:

    • Cells are lysed, and protein concentrations are determined.

    • Western blotting is performed using primary antibodies against total and phosphorylated forms of JNK, as well as KEAP1 and NRF2, to assess pathway activation.

  • Analysis of DNA Damage:

    • Cellular DNA is extracted.

    • The level of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a biomarker for oxidative DNA damage, is quantified using a competitive ELISA kit.

  • Apoptosis Assay: DNA damage and nuclear condensation, hallmarks of apoptosis, can be visualized by staining cells with Hoechst 33258 and observing them under a fluorescence microscope.

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory properties of this compound. Its multifaceted mechanism of action, involving the suppression of key inflammatory signaling pathways like JNK/MAPK and the enhancement of the NRF2-mediated antioxidant response, makes it a compelling candidate for further investigation.[3] Quantitative in vitro data demonstrates its ability to significantly reduce the expression of pro-inflammatory cytokines and markers of oxidative damage.[3][4]

Future research should focus on:

  • In Vivo Efficacy: Conducting comprehensive studies in animal models of chronic inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) to validate the in vitro findings for this compound itself, beyond its derivatives.

  • Pharmacokinetics and Safety: Establishing the pharmacokinetic profile (ADME) and conducting thorough toxicological assessments to determine its safety margin.

  • Target Identification: Utilizing advanced techniques such as proteomics and transcriptomics to identify the direct molecular binding targets of this compound, which could further clarify its mechanism of action.

  • Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound in human subjects with relevant inflammatory conditions.

References

In Silico Docking Studies of Peimisine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico docking studies of Peimisine, a natural alkaloid with significant therapeutic potential. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate further research and drug development efforts centered on this promising compound.

Introduction to this compound and Its Therapeutic Potential

This compound is a major active component isolated from the bulbs of Fritillaria species, which have a long history of use in traditional medicine for treating respiratory ailments and inflammation. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its potential as an anti-inflammatory and anticancer agent. In silico molecular docking studies are crucial in understanding how this compound interacts with its protein targets at a molecular level, providing a foundation for rational drug design and optimization.

Key Protein Targets of this compound

Current research has identified several key protein targets for this compound, primarily focusing on its role in inflammation and cancer. These include:

  • Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel involved in the detection and regulation of body temperature and pain.[1]

  • Voltage-gated Sodium Channel 1.7 (Nav1.7): A critical channel in the transmission of pain signals.[2]

  • Voltage-gated Potassium Channel 1.3 (Kv1.3): A channel that plays a role in the activation and proliferation of T-cells, making it a target for autoimmune diseases and some cancers.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A key regulator of the inflammatory response. Peiminine, a structurally related alkaloid, has been shown to inhibit this pathway.[3]

  • PI3K/Akt Signaling Pathway: A crucial pathway involved in cell survival, proliferation, and growth, which is often dysregulated in cancer.[4]

In Silico Molecular Docking Protocols

The following sections outline a generalized yet detailed methodology for performing in silico docking studies of this compound with its protein targets. This protocol is a composite based on standard practices in the field.

Software and Tools
  • Molecular Docking Software: AutoDock Vina is a widely used and effective tool for predicting the binding affinity and conformation of a ligand to a protein.

  • Protein and Ligand Preparation: AutoDockTools (ADT) is used for preparing the protein and ligand files, including adding charges and defining rotatable bonds.

  • Visualization: PyMOL or Discovery Studio Visualizer are recommended for visualizing the docked poses and analyzing protein-ligand interactions.

  • 3D Structure Databases: Protein Data Bank (PDB) for obtaining the crystal structures of target proteins. PubChem for the 3D structure of this compound.

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 161294).

  • Energy Minimization: The ligand structure should be energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • File Format Conversion: Convert the ligand file to the PDBQT format using AutoDockTools. This step involves assigning Gasteiger charges and defining the rotatable bonds.

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., TRPV1, Nav1.7, Kv1.3) from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, co-factors, and any existing ligands from the protein structure.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Assign Kollman charges to the protein.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format using AutoDockTools.

Grid Box Generation
  • Define Binding Site: The binding site on the protein needs to be defined. This can be based on the location of a co-crystallized ligand in the original PDB file or identified using binding site prediction tools.

  • Set Grid Parameters: Using AutoDockTools, a grid box is generated around the defined binding site. The size and center of the grid box should be sufficient to encompass the entire binding pocket and allow for the ligand to move freely.

Molecular Docking Simulation
  • Configure Docking Parameters: Create a configuration file for AutoDock Vina that specifies the paths to the prepared ligand and protein files, the grid box parameters, and the desired exhaustiveness of the search.

  • Run Docking Simulation: Execute the AutoDock Vina program with the prepared configuration file. The software will perform a series of docking runs to find the best binding poses of this compound within the protein's active site.

  • Analyze Results: The output will include the binding affinity (in kcal/mol) for the top-ranked poses and the coordinates of the ligand in each pose.

Post-Docking Analysis
  • Visualize Docked Poses: Use visualization software like PyMOL to view the predicted binding modes of this compound.

  • Analyze Interactions: Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the protein.

Quantitative Data Summary

While extensive in silico docking studies have been performed on the protein targets of this compound with other ligands, specific quantitative data for this compound itself is not widely available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Predicted Binding Affinities of this compound with Key Protein Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Inhibition Constant (Ki) (Predicted)
TRPV13J5RData Not AvailableData Not Available
Nav1.75EKOData Not AvailableData Not Available
Kv1.32CRDData Not AvailableData Not Available
NF-κB (p50/p65)1VKXData Not AvailableData Not Available
PI3Kα4JPSData Not AvailableData Not Available
Akt16HHJData Not AvailableData Not Available

Table 2: Interacting Residues in the Binding of this compound to Target Proteins

Target ProteinKey Interacting Amino Acid ResiduesType of Interaction (Hydrogen Bond, Hydrophobic, etc.)
TRPV1Data Not AvailableData Not Available
Nav1.7Data Not AvailableData Not Available
Kv1.3Data Not AvailableData Not Available
NF-κB (p50/p65)Data Not AvailableData Not Available
PI3KαData Not AvailableData Not Available
Akt1Data Not AvailableData Not Available

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for in silico docking studies of this compound.

cluster_workflow In Silico Docking Workflow for this compound start Start ligand_prep Ligand Preparation (this compound) - Obtain 3D Structure - Energy Minimization - Convert to PDBQT start->ligand_prep protein_prep Protein Preparation (Target) - Obtain Crystal Structure - Pre-process (Remove water, etc.) - Add Hydrogens & Charges - Convert to PDBQT start->protein_prep grid_gen Grid Box Generation - Define Binding Site - Set Grid Parameters ligand_prep->grid_gen protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) - Configure Parameters - Run Simulation grid_gen->docking analysis Post-Docking Analysis - Visualize Poses - Analyze Interactions docking->analysis end End analysis->end cluster_nfkb This compound's Potential Inhibition of the NF-κB Signaling Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces cluster_pi3k This compound's Potential Modulation of the PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits? GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream Phosphorylates Cell_Response Cell Survival, Proliferation, Growth Downstream->Cell_Response Regulates

References

Methodological & Application

Supercritical Fluid Extraction of Peimisine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimisine, a major isosteroidal alkaloid found in the bulbs of Fritillaria species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitussive effects. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) has emerged as a green and efficient technology for the selective extraction of bioactive compounds from natural products. This document provides detailed application notes and protocols for the supercritical fluid extraction of this compound, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the quantitative data from studies on the supercritical fluid extraction of this compound and related alkaloids from Fritillaria thunbergii Miq.

Table 1: Optimal Supercritical Fluid Extraction Parameters for Alkaloids from Fritillaria thunbergii Miq. [1][2][3]

ParameterOptimal Value
Extraction Time3.0 hours
Temperature60.4 °C
Pressure26.5 MPa
Co-solvent (Ethanol)89.3%

Table 2: Predicted Yields of Alkaloids under Optimal SFE Conditions [1][2][3]

CompoundPredicted Yield (mg/g of raw material)
Total Alkaloids3.8
This compound0.5
Peimine1.3
Peiminine1.3

Experimental Protocols

This section outlines the detailed methodology for the supercritical fluid extraction and quantification of this compound.

Sample Preparation
  • Obtain dried bulbs of Fritillaria thunbergii Miq.

  • Grind the dried bulbs into a fine powder.

  • Pass the powder through a sieve to ensure uniform particle size.

  • Dry the powdered sample in an oven at a controlled temperature (e.g., 60°C) to a constant weight to remove residual moisture.

Supercritical Fluid Extraction (SFE) Protocol

This protocol is based on the optimized conditions for extracting this compound.

Equipment:

  • Supercritical fluid extractor system equipped with a high-pressure pump, extraction vessel, co-solvent pump, and automated back pressure regulator.

Parameters:

  • Supercritical Fluid: Carbon Dioxide (CO₂)

  • Co-solvent: 89.3% Ethanol in water

  • Extraction Vessel Volume: Dependent on the SFE system (e.g., 100 mL)

  • Sample Loading: Pack the extraction vessel with the prepared powdered sample.

  • CO₂ Flow Rate: Maintain a constant flow rate (e.g., 2-3 L/min).

  • Co-solvent Flow Rate: Adjust to maintain the desired co-solvent concentration.

  • Temperature: Set the extraction vessel temperature to 60.4°C.[1][2][3]

  • Pressure: Set the extraction pressure to 26.5 MPa.[1][2][3]

  • Extraction Time: 3.0 hours.[1][2][3]

Procedure:

  • Load the powdered Fritillaria bulb sample into the extraction vessel.

  • Pressurize the system with CO₂ to the target pressure (26.5 MPa).

  • Heat the extraction vessel to the target temperature (60.4°C).

  • Introduce the co-solvent (89.3% ethanol) at the specified flow rate.

  • Begin the static-dynamic extraction process as per the instrument's operational guidelines for a total of 3.0 hours.

  • Collect the extract from the separator vessel.

  • Concentrate the collected extract under reduced pressure to remove the solvent.

  • Store the dried extract at a low temperature (e.g., 4°C) for further analysis.

Quantification of this compound by Ultra-Performance Liquid Chromatography (UPLC)

Instrumentation:

  • UPLC system equipped with a photodiode array (PDA) detector or an evaporative light scattering detector (ELSD).

  • Analytical column suitable for alkaloid separation (e.g., C18 column).

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (containing a modifier like 0.02% triethylamine) is often used.[4]

  • Flow Rate: As per column specifications (e.g., 0.3-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Detection Wavelength: Determined by the UV absorbance of this compound or using an ELSD.

  • Injection Volume: Typically 1-5 µL.

Procedure:

  • Prepare a standard stock solution of this compound of known concentration.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve a known amount of the dried SFE extract in a suitable solvent (e.g., methanol).

  • Filter the sample solution through a 0.22 µm syringe filter.

  • Inject the standard solutions and the sample solution into the UPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the extract using the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow

SFE_Workflow start Start: Dried Fritillaria Bulbs prep Sample Preparation: Grinding, Sieving, Drying start->prep sfe Supercritical Fluid Extraction (SFE) CO2 + Ethanol Co-solvent Time: 3.0 h Temp: 60.4 °C Pressure: 26.5 MPa prep->sfe collection Extract Collection & Solvent Removal sfe->collection crude_extract Crude this compound Extract collection->crude_extract analysis UPLC Analysis Quantification of this compound crude_extract->analysis end End: Purified & Quantified this compound analysis->end

Caption: Workflow for the Supercritical Fluid Extraction of this compound.

Signaling Pathways of this compound and Related Alkaloids

This compound and related alkaloids from Fritillaria have been shown to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways. The diagram below illustrates the inhibitory effect on the NF-κB pathway, a central regulator of inflammation, and the activation of the Nrf2 antioxidant response pathway.

Signaling_Pathways cluster_nfkb NF-κB Pathway (Inflammation) cluster_nrf2 Nrf2 Pathway (Antioxidant Response) stimulus Inflammatory Stimuli (e.g., LPS, Oxidative Stress) ikb IκBα Degradation stimulus->ikb nrf2 Nrf2 Nuclear Translocation stimulus->nrf2 This compound This compound & Related Alkaloids This compound->ikb Inhibits This compound->nrf2 Activates nfkb NF-κB Nuclear Translocation ikb->nfkb inflammation Expression of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) nfkb->inflammation are Antioxidant Response Element (ARE) Activation nrf2->are antioxidant Expression of Antioxidant Enzymes (HO-1, GSH) are->antioxidant

Caption: Anti-inflammatory and antioxidant signaling pathways of this compound.

Another reported mechanism of action for this compound involves the regulation of intracellular calcium levels.

Calcium_Signaling agonist Agonist Stimulation (e.g., Acetylcholine) receptor Cell Surface Receptor agonist->receptor ip3 IP3 Production receptor->ip3 er Endoplasmic Reticulum (ER) ip3->er Acts on ca_release Intracellular Ca²⁺ Release er->ca_release response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response This compound This compound This compound->ca_release Inhibits

Caption: this compound's inhibitory effect on intracellular calcium release.

References

Peimisine: Standard Preparation for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peimisine is a steroidal alkaloid primarily isolated from plants of the Fritillaria genus.[1] It has garnered significant interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[2][3] In vitro studies have shown that this compound can modulate key signaling pathways involved in apoptosis, inflammation, and cellular stress.[2] These application notes provide detailed protocols for the preparation of this compound standard solutions and their use in common in vitro assays to ensure reliable and reproducible results.

Physicochemical Properties and Handling

Proper handling and storage of this compound powder and its solutions are critical for maintaining its stability and activity.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 19773-24-1 [1][2][4][5]
Molecular Formula C₂₇H₄₁NO₃ [1][2][5]
Molecular Weight 427.62 g/mol [2][5]
Appearance Powder
Purity >98% (HPLC) [2][5]
Solubility ≥50 mg/mL in DMSO (with gentle warming) [4]
12.5 mg/mL (29.23 mM) in DMSO [2]
Storage (Solid) Store at -20°C for ≥ 2 years [2]

| Storage (Solution) | Short-term at -20°C. Long-term storage not recommended. |[4] |

Preparation of this compound Stock Solution

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro assays.[2][4]

Protocol 2.1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (>98% purity)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator

Procedure:

  • Calculation: Determine the mass of this compound required.

    • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock:

      • Mass = 1 mL × 10 mmol/L × 427.62 g/mol = 4.2762 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution:

    • Add the desired volume of sterile DMSO to the tube.

    • Vortex the solution thoroughly.

    • If the powder does not fully dissolve, gentle warming in a water bath (up to 60°C) or brief sonication can be applied to aid dissolution.[4]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C. It is strongly recommended to use freshly prepared solutions or to use stored solutions promptly, as long-term storage in solution is not advised.[4]

G

This compound inhibits the LPS-induced NF-κB pathway.
Protocol 3.2: Anticancer Cell Viability (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and cytotoxicity.

Principle: Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [6] Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer, osteosarcoma cells) in a 96-well plate at an appropriate density (e.g., 0.5-1.0 x 10⁵ cells/mL) and incubate overnight. [7]2. Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a "medium only" blank.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours). [2]4. MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. 5. Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 15 minutes to ensure complete dissolution. 6. Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).

Workflow for MTT Cell Viability Assay

G cluster_workflow MTT Assay Workflow seed 1. Seed Cells in 96-well Plate treat 2. Add this compound (Serial Dilutions) seed->treat incubate_drug 3. Incubate for 24-72 hours treat->incubate_drug add_mtt 4. Add MTT Reagent incubate_drug->add_mtt incubate_mtt 5. Incubate for 2-4 hours (Formazan Forms) add_mtt->incubate_mtt solubilize 6. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability and IC50 read->analyze

General workflow for the MTT cell viability assay.
Protocol 3.3: Apoptosis Assay (Annexin V-FITC / PI Staining)

This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells to stain the DNA. [8] Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension (e.g., 400 x g for 5 minutes). [9]3. Washing: Wash the cell pellet once with cold PBS and then once with 1X Annexin-binding buffer. [9]4. Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of ~1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution. [10] * Gently vortex and incubate for 15 minutes at room temperature in the dark. 6. Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour. * Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This compound's Known Pro-Apoptotic Signaling Pathway this compound can induce apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS) and disruption of intracellular calcium homeostasis, which converge on the activation of the JNK pathway and the intrinsic (mitochondrial) apoptosis cascade. [2][3]

G cluster_pathway This compound-Induced Apoptosis Pathway This compound This compound ROS ↑ ROS This compound->ROS Ca2 ↑ Intracellular Ca2+ This compound->Ca2 JNK JNK Pathway ROS->JNK CaMKII CaMKII Ca2->CaMKII Activates CaMKII->JNK BaxBcl2 ↑ Bax/Bcl-2 Ratio JNK->BaxBcl2 Mito Mitochondrial Perturbation Casp9 Caspase-9 Mito->Casp9 Activates BaxBcl2->Mito Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis signaling induced by this compound.

Summary of Quantitative Data

The following table summarizes quantitative data reported for this compound in various in vitro assays. This data can serve as a reference for dose-range finding experiments.

Table 2: Reported In Vitro Effective Concentrations of this compound

Assay Type Cell Line Effect Effective Concentration / IC₅₀ Reference(s)
Cytotoxicity A2780 (Ovarian Cancer) Significant cytotoxic effects 17.43 - 92.07 µg/mL (72 h) [2]
Cell Cycle Arrest A2780 (Ovarian Cancer) Induces G0/G1 phase arrest 15 µg/mL [2]
ACE Inhibition Enzyme Assay Inhibits Angiotensin-Converting Enzyme IC₅₀: 526.5 µM [2]

| Anti-asthmatic | Guinea Pig Tracheal Muscle | Relaxes tracheal smooth muscle | 0.046 and 0.092 mmol/L | |

Note: IC₅₀ values can vary significantly depending on the cell line, assay duration, and specific experimental conditions. [11]Researchers should perform their own dose-response experiments to determine the IC₅₀ for their system.

References

Application Note: Quantifying Peimisine-Induced Apoptosis using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peimisine, a natural isosteroid alkaloid derived from the bulbs of Fritillaria species, has demonstrated significant pharmacological potential, including anti-inflammatory and anti-tumor activities.[1][2] Emerging research highlights its ability to inhibit the growth and motility of various cancer cells and induce programmed cell death, or apoptosis.[1] This makes this compound a compound of interest in oncology and drug development.

This application note provides a detailed protocol for quantifying this compound-induced apoptosis using the Annexin V and Propidium Iodide (PI) assay with flow cytometry. Apoptosis is a highly regulated process essential for tissue homeostasis.[3] A key early indicator of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic or necrotic cells. Dual staining with Annexin V and PI allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

This compound-Induced Apoptosis Signaling Pathways

Studies have shown that this compound can induce apoptosis in cancer cells, such as prostate cancer and osteosarcoma, through multiple signaling pathways. A primary mechanism involves the disruption of intracellular calcium homeostasis.[1] this compound treatment can increase intracellular Ca²⁺ concentration, leading to the phosphorylation and activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and c-Jun N-terminal kinase (JNK).[1] Another identified pathway involves the generation of Reactive Oxygen Species (ROS), which also leads to the activation of the JNK signaling pathway, ultimately triggering the mitochondrial apoptosis cascade.[5][6] This cascade is characterized by changes in the mitochondrial membrane potential and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][7]

Peimisine_Apoptosis_Signaling_Pathway cluster_0 This compound Treatment cluster_1 Cellular Response cluster_2 Signaling Cascade cluster_3 Mitochondrial Pathway cluster_4 Cellular Outcome This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Ca ↑ Intracellular Ca²⁺ This compound->Ca JNK ↑ p-JNK ROS->JNK CaMKII ↑ p-CaMKII Ca->CaMKII CaMKII->JNK Bax ↑ Bax / ↓ Bcl-2 Ratio JNK->Bax Mito Loss of Mitochondrial Membrane Potential Bax->Mito Caspases Caspase Activation (Caspase-9, -3) Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol provides a general framework for assessing this compound-induced apoptosis. Optimization may be required depending on the cell line and experimental conditions.

Materials and Reagents
Material/ReagentSupplier ExampleNotes
Cell Culture Medium & FBSStandard suppliersAppropriate for the cell line used.
This compoundN/ADissolve in a suitable solvent (e.g., DMSO).
Phosphate-Buffered Saline (PBS)Standard suppliersCalcium and Magnesium-free.
Trypsin-EDTAStandard suppliersFor adherent cells.
Annexin V-FITC Apoptosis Kite.g., Abcam (ab14085), Thermo Fisher, Bio-TechneKits typically include Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer.
Flow Cytometry TubesStandard suppliers5 mL polypropylene tubes (12x75 mm).[8]
Flow CytometerN/AEquipped with appropriate lasers and filters for FITC and PI detection.
Experimental Workflow

The overall experimental process involves cell culture and treatment, harvesting, staining with Annexin V and PI, and finally, analysis by flow cytometry.

Caption: Experimental workflow for the apoptosis assay.

Step-by-Step Procedure
  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and allow them to adhere and grow for 24 hours. A typical density is 1-5 x 10⁵ cells/mL.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO) and an untreated control.

    • It is also advisable to prepare a positive control for apoptosis (e.g., treatment with staurosporine or another known inducer) and controls for setting compensation (unstained, PI only, Annexin V only).[8][9]

  • Cell Harvesting:

    • For adherent cells, collect the culture supernatant which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant. For suspension cells, simply collect the cells.

  • Washing and Staining:

    • Centrifuge the cell suspension (e.g., 200-600 x g for 5 minutes at 4°C).[8][10] Discard the supernatant.

    • Wash the cells once with cold 1X PBS and centrifuge again.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to the cell suspension.[8] Gently vortex the tube.

    • Incubate the tubes for 15-20 minutes at room temperature in the dark.[8]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately, preferably within one hour.

    • Use the unstained, single-stained (Annexin V-FITC only, PI only), and positive control samples to set the appropriate voltages, compensation, and quadrant gates.

    • Acquire data for at least 10,000 events per sample.

Data Presentation and Interpretation

The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants to identify different cell populations.

Interpreting Flow Cytometry Quadrants

QuadrantAnnexin V StatusPI StatusCell PopulationInterpretation
Lower-Left (Q3)NegativeNegativeViable CellsHealthy cells with an intact plasma membrane.
Lower-Right (Q4)PositiveNegativeEarly Apoptotic CellsPS is exposed on the outer membrane, but the membrane remains intact.
Upper-Right (Q2)PositivePositiveLate Apoptotic/Necrotic CellsLoss of membrane integrity allows PI to enter and stain the nucleus.
Upper-Left (Q1)NegativePositiveNecrotic Cells (Primarily)Represents cells that have died through necrosis without early PS externalization. This population is often minimal.

digraph "Data_Interpretation" {
graph [fontname="Arial"];
node [shape=plaintext, fontname="Arial"];
edge [arrowhead=none, color="#5F6368"];

// Create a 2x2 grid structure {rank=same; Q1; Q2;} {rank=same; Q3; Q4;}

// Nodes for quadrants Q1 [label="Q1\nAnnexin V (-)\nPI (+)\n\nNecrotic", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Q2\nAnnexin V (+)\nPI (+)\n\nLate Apoptotic / Necrotic", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q3 [label="Q3\nAnnexin V (-)\nPI (-)\n\nViable", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q4 [label="Q4\nAnnexin V (+)\nPI (-)\n\nEarly Apoptotic", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Axis labels xaxis [label="Annexin V-FITC →"]; yaxis [label="Propidium Iodide (PI) →", pos="0,2.5!", shape=none];

// Connect quadrants to form the plot area Q3 -> Q4; Q1 -> Q2; Q3 -> Q1; Q4 -> Q2;

// Position axis labels Q3 -> xaxis [style=invis]; Q3 -> yaxis [style=invis]; }

Caption: Quadrant analysis of Annexin V vs. PI flow cytometry data.

By calculating the percentage of cells in each quadrant, researchers can quantitatively assess the dose- and time-dependent effects of this compound on apoptosis induction. This data is crucial for understanding its mechanism of action and evaluating its potential as a therapeutic agent.

References

Application Notes and Protocols: Western Blot Analysis of Peimisine-Treated Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimisine is a major isosteroid alkaloid isolated from the bulbs of Fritillaria species, which are used in traditional medicine. Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cell growth and induce apoptosis (programmed cell death) in various cancer cell lines.[1] The mechanism of action often involves the modulation of key cellular signaling pathways that regulate cell survival and death.

Western blot analysis is an indispensable technique for investigating the molecular mechanisms underlying this compound's effects. It allows for the sensitive detection and quantification of specific proteins, providing insights into how this compound alters signaling cascades to exert its anti-tumor activities. These application notes provide a comprehensive guide to analyzing this compound-treated cell lysates via Western blot, focusing on key apoptotic and survival pathways.

Key Signaling Pathways in this compound-Induced Apoptosis

This compound has been shown to induce apoptosis by disrupting intracellular signaling pathways.[1] Key pathways to investigate include the intrinsic apoptosis pathway (regulated by the Bcl-2 family) and major survival signaling cascades like PI3K/Akt and MAPK/ERK.

Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is centered on the mitochondria. The balance between pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2) is critical.[2] this compound treatment can shift this balance in favor of apoptosis, leading to the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, such as Caspase-3, which dismantle the cell.[2][3][4]

GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates pAkt p-Akt (Active) PI3K->pAkt Activates via phosphorylation Akt Akt Akt->pAkt Survival Cell Survival & Proliferation pAkt->Survival pBad p-Bad (Inactive) pAkt->pBad Phosphorylates This compound This compound This compound->pAkt Inhibits Apoptosis Apoptosis Bad Bad (Pro-apoptotic) Bad->Apoptosis Promotes Bad->pBad pBad->Apoptosis Inhibits Stimuli Extracellular Stimuli (e.g., Growth Factors) Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates pERK p-ERK1/2 (Active) MEK->pERK Phosphorylates ERK ERK1/2 ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes This compound This compound This compound->pERK Modulates A 1. Cell Culture Seed cells in culture plates B 2. Treatment Treat with Vehicle (Control) or this compound (e.g., 2.5, 5, 10 µM) A->B C 3. Cell Lysis Harvest cells and prepare protein lysates on ice B->C D 4. Protein Quantification Determine protein concentration (e.g., BCA Assay) C->D E 5. Sample Preparation Mix lysate with Laemmli buffer and boil at 95-100°C D->E F 6. SDS-PAGE Separate proteins by molecular weight E->F G 7. Protein Transfer Transfer proteins from gel to PVDF membrane F->G H 8. Immunoblotting Block, probe with primary and secondary antibodies G->H I 9. Detection Visualize protein bands using chemiluminescence (ECL) H->I J 10. Data Analysis Quantify band intensity and normalize to loading control I->J

References

In Vivo Experimental Design for Peimisine in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the in vivo therapeutic potential of Peimisine in mouse models of immunomodulation, acute lung injury, and asthma. The protocols are designed to offer a robust framework for preclinical assessment of this compound's efficacy and mechanism of action.

Data Presentation

The following tables summarize quantitative data from representative in vivo studies investigating the effects of this compound in mice.

Table 1: Effect of this compound on Immunomodulatory Activity in BALB/c Mice

Treatment GroupDosage (mg/kg)Administration RouteDurationKey FindingsReference
Control-Oral30 daysBaseline immune parametersN/A
This compound1, 3, 6Oral30 daysIncreased macrophage phagocytosis (non-dose-dependent); Dose-dependent reduction in oxygen and nitrogen free radicals; Dose-dependent down-regulation of IL-12; Increased IL-10 at low to moderate doses.[1]

Table 2: Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model

Treatment GroupDosage (mg/kg)Administration RouteKey Parameters MeasuredResultsReference
Control (Saline)-IntraperitonealLung Wet/Dry Ratio, Inflammatory Cytokines (TNF-α, IL-1β, IL-6), Lung HistopathologyNormal lung architecture and baseline cytokine levels.[2][3]
LPS10IntraperitonealLung Wet/Dry Ratio, Inflammatory Cytokines (TNF-α, IL-1β, IL-6), Lung HistopathologyIncreased lung wet/dry ratio, elevated inflammatory cytokines, significant lung injury.[2][3]
This compound Derivative + LPS2.5, 10IntraperitonealLung Wet/Dry Ratio, Inflammatory Cytokines (TNF-α, IL-1β, IL-6), NF-κB pathway proteins (IκB, p65)Reduced lung wet/dry ratio, inhibited expression of TNF-α, IL-1β, and IL-6. Increased IκB and reduced p65 protein content.[2]

Experimental Protocols

Immunomodulatory Effects of this compound in BALB/c Mice

This protocol is designed to assess the impact of this compound on the innate and adaptive immune responses in mice.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • 6-8 week old male BALB/c mice

  • Animal gavage needles

  • Standard laboratory animal housing and care facilities

Procedure:

  • Animal Acclimatization: Acclimate male BALB/c mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, free access to food and water).

  • Grouping: Randomly divide the mice into four groups (n=10 per group):

    • Group 1: Control (Vehicle - PBS)

    • Group 2: this compound (1 mg/kg)

    • Group 3: this compound (3 mg/kg)

    • Group 4: this compound (6 mg/kg)

  • Drug Preparation and Administration: Dissolve this compound in PBS to the desired concentrations. Administer the respective treatments orally via gavage once daily for 30 consecutive days.

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect peritoneal macrophages for ex vivo functional assays. Blood samples can also be collected for cytokine analysis.

  • Macrophage Function Assays:

    • Phagocytosis Assay: Evaluate the phagocytic activity of peritoneal macrophages using techniques such as uptake of fluorescently labeled beads or bacteria.

    • Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production: Measure the production of NO and ROS by macrophages using commercially available kits.

    • Cytokine Production: Stimulate macrophages with lipopolysaccharide (LPS) and measure the levels of pro-inflammatory (e.g., IL-12, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatant using ELISA.

This compound Treatment in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model

This protocol outlines the procedure to induce acute lung injury in mice and to evaluate the protective effects of this compound.

Materials:

  • This compound or its derivatives

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • 6-8 week old male C57BL/6 or BALB/c mice

  • Intraperitoneal injection needles

  • Equipment for measuring lung wet/dry ratio

  • Histology equipment and reagents

  • ELISA kits for cytokine measurement

Procedure:

  • Animal Acclimatization: Acclimate mice as described in the previous protocol.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Control (Saline)

    • Group 2: LPS (10 mg/kg)

    • Group 3: this compound derivative (2.5 mg/kg) + LPS

    • Group 4: this compound derivative (10 mg/kg) + LPS

  • Treatment and Induction of ALI:

    • Administer the this compound derivative or vehicle (saline) via intraperitoneal injection.

    • One hour after treatment, induce ALI by intraperitoneally injecting LPS (10 mg/kg).

  • Assessment of Lung Injury (24 hours post-LPS):

    • Lung Wet-to-Dry (W/D) Ratio: Euthanize the mice, excise the lungs, and weigh them (wet weight). Dry the lungs in an oven at 60°C for 48 hours and re-weigh (dry weight). Calculate the W/D ratio as an indicator of pulmonary edema.

    • Histopathological Analysis: Fix a portion of the lung tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate lung injury based on alveolar congestion, hemorrhage, and inflammatory cell infiltration.

    • Cytokine Analysis: Collect bronchoalveolar lavage fluid (BALF) or lung homogenates and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA.

    • Western Blot Analysis: Analyze lung tissue homogenates for the expression of proteins involved in the NF-κB signaling pathway, such as IκB and the p65 subunit of NF-κB.

Evaluation of this compound in an Ovalbumin (OVA)-Induced Asthma Mouse Model

This protocol describes the induction of an allergic asthma phenotype in mice and the assessment of this compound's therapeutic potential.

Materials:

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Sterile PBS

  • 6-8 week old female BALB/c mice

  • Equipment for intraperitoneal and intranasal/intratracheal administration

  • Whole-body plethysmography system for airway hyperresponsiveness measurement

  • ELISA kits for IgE and cytokine measurement

Procedure:

  • Animal Acclimatization: Acclimate female BALB/c mice as previously described.

  • Sensitization:

    • On days 0 and 14, sensitize the mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

  • Challenge and Treatment:

    • From day 21 to day 23, challenge the sensitized mice with 1% OVA aerosol for 30 minutes daily.

    • Administer this compound (specify dose and route, e.g., oral gavage or intraperitoneal injection) one hour prior to each OVA challenge.

  • Assessment of Allergic Airway Inflammation (24 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform differential cell counts to determine the number of eosinophils, neutrophils, and lymphocytes.

    • Serum IgE Levels: Collect blood and measure the levels of OVA-specific IgE using ELISA.

    • Lung Histology: Perfuse the lungs with formalin, embed in paraffin, section, and stain with H&E and Periodic acid-Schiff (PAS) to assess inflammatory cell infiltration and mucus production, respectively.

    • Cytokine Profile: Analyze the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF or lung homogenates.

Mandatory Visualization

experimental_workflow_immunomodulation cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis acclimatization Acclimatization (1 week) grouping Random Grouping (n=10/group) acclimatization->grouping control Control (PBS) peimisine1 This compound (1 mg/kg) peimisine3 This compound (3 mg/kg) peimisine6 This compound (6 mg/kg) treatment Daily Oral Gavage (30 days) euthanasia Euthanasia & Sample Collection treatment->euthanasia control->treatment PBS peimisine1->treatment 1 mg/kg peimisine3->treatment 3 mg/kg peimisine6->treatment 6 mg/kg macrophage_assays Macrophage Function Assays (Phagocytosis, NO/ROS) euthanasia->macrophage_assays cytokine_analysis Cytokine Analysis (IL-12, IL-10) euthanasia->cytokine_analysis experimental_workflow_ali cluster_setup Setup cluster_procedure Procedure cluster_endpoints Endpoints (24h post-LPS) acclimatization Acclimatization grouping Grouping acclimatization->grouping treatment This compound/Vehicle (i.p.) grouping->treatment lps_induction LPS Induction (i.p.) (1 hr post-treatment) treatment->lps_induction wd_ratio Lung Wet/Dry Ratio lps_induction->wd_ratio histology Lung Histology lps_induction->histology cytokines BALF/Lung Cytokines lps_induction->cytokines western_blot Western Blot (NF-κB) lps_induction->western_blot signaling_pathway_nfkb cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) This compound This compound This compound->IKK inhibits NFkB_n->Inflammatory_Genes activates signaling_pathway_mapk Stress_Stimuli Cellular Stress/ Inflammatory Stimuli MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates p38_JNK p38 / JNK (MAPK) MAPKK->p38_JNK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_JNK->Transcription_Factors activates Inflammation Inflammation Transcription_Factors->Inflammation This compound This compound This compound->MAPKK may inhibit

References

Troubleshooting & Optimization

Adjusting pH for optimal Peimisine activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of Peimisine, with a focus on the critical role of pH in its solubility, stability, and handling.

Frequently Asked Questions (FAQs)

Q1: Is this compound an enzyme? What is its optimal pH for activity?

A1: This is a common point of confusion. This compound is not an enzyme; it is a steroidal alkaloid.[1][2] Therefore, it does not have an "optimal pH for activity" in the way an enzyme does. Instead, pH is a critical factor that influences its chemical properties, such as solubility and stability, which in turn can affect its biological effects in experimental systems.

Q2: What are the basic chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₂₇H₄₁NO₃[1]
Molecular Weight 427.62 g/mol [1]
Appearance White to off-white powder[3]
Melting Point 270°C[3]
Predicted pKa 14.89 ± 0.70[3]
Organic Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions. For most biological experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). For this compound hydrochloride, a stock solution of up to 16 mg/mL in DMSO can be prepared.[2]

Q4: How does pH affect the solubility of this compound?

Q5: What is the known biological activity of this compound?

A5: this compound exhibits a range of pharmacological effects, including anti-inflammatory, antiasthmatic, and antitussive properties. One of its known mechanisms of action is the inhibition of acetylcholinesterase (AChE).[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation of this compound in cell culture media. The pH of the cell culture media (typically ~7.4) may be causing the less soluble free base form of this compound to precipitate out of solution, especially when diluting a concentrated DMSO stock. The final concentration of DMSO may also be too low to maintain solubility.- Lower the final concentration of this compound in your experiment.- Increase the final percentage of DMSO (ensure it is not toxic to your cells, typically <0.5%).- Prepare the final dilution in a slightly more acidic buffer before adding to the media, if compatible with your experimental design.
Inconsistent or unexpected biological results. - pH shift in media: Cellular metabolism can alter the pH of the culture medium, which could affect the ionization state and bioavailability of this compound.- Degradation of this compound: The compound may not be stable at the pH and temperature of your experiment over long incubation periods.- Monitor and control the pH of your experimental system. Use buffered solutions where appropriate.- Perform a stability study of this compound under your specific experimental conditions (see Experimental Protocols section).- Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Difficulty dissolving this compound powder. This compound is poorly soluble in water.Use an appropriate organic solvent such as DMSO to prepare a stock solution. Gentle warming to 37°C and sonication can aid in dissolving the compound in the organic solvent.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in biological experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the mass of this compound corresponding to 10 mmol).

  • Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C and sonicate for a short period to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Determination of Aqueous Solubility of this compound as a Function of pH

Objective: To determine the solubility of this compound in aqueous solutions across a range of pH values.

Materials:

  • This compound powder

  • A series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)

  • Shaking incubator

  • pH meter

  • Centrifuge

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound powder to each buffer of a specific pH.

  • Incubate the solutions in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure its pH to confirm it has not changed.

  • Filter the supernatant through a 0.22 µm filter.

  • Quantify the concentration of dissolved this compound in the filtered supernatant using a validated HPLC method.

  • Plot the measured solubility (e.g., in mg/mL or µM) against the final pH of the buffer.

Visualizations

Peimisine_Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting peimisine_powder This compound Powder stock_solution Concentrated Stock (e.g., 10 mM in DMSO) peimisine_powder->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Working Solution (Dilute in buffer/media) stock_solution->working_solution Dilute in_vitro In Vitro Assay (e.g., Cell Culture) working_solution->in_vitro in_vivo In Vivo Model working_solution->in_vivo precipitation Precipitation? working_solution->precipitation biological_data Biological Data (e.g., IC50, Efficacy) in_vitro->biological_data in_vivo->biological_data inconsistent_results Inconsistent Results? biological_data->inconsistent_results

Caption: Experimental workflow for using this compound, from solution preparation to troubleshooting.

pH_Considerations cluster_properties pH-Dependent Properties cluster_impact Impact on Experiments ph pH of Aqueous Environment solubility Solubility ph->solubility Influences stability Stability (Degradation) ph->stability Influences ionization Ionization State ph->ionization Determines bioavailability Bioavailability solubility->bioavailability stability->bioavailability target_interaction Target Interaction ionization->target_interaction experimental_outcome Experimental Outcome bioavailability->experimental_outcome target_interaction->experimental_outcome

References

Technical Support Center: Optimizing HPLC Parameters for Peimisine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of Peimisine using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic this compound molecule and residual silanols on the column.Add a competitive base like triethylamine or diethylamine (0.006-0.1%) to the mobile phase to mask the silanol groups.[1]
Sample overload.Decrease the injection volume or the concentration of the sample.
Column degradation.Flush the column with a strong solvent or replace the column if necessary.
Shifting Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including the percentage of organic solvent and additives.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column aging.Equilibrate the column thoroughly before each run and monitor its performance over time. Consider replacing the column if performance declines significantly.
High Backpressure Blockage in the column or tubing.Back-flush the column or check for blockages in the system.
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.
Low Sensitivity Inappropriate detector settings.Optimize the detector parameters. For ELSD, adjust the nebulizer and evaporator temperatures.
Low concentration of this compound in the sample.Concentrate the sample or increase the injection volume.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use high-purity solvents and flush the detector cell.
Air bubbles in the system.Degas the mobile phase thoroughly.

Frequently Asked Questions (FAQs)

1. What is a typical starting HPLC method for this compound separation?

A common starting point for this compound analysis is reverse-phase HPLC using a C18 column. A typical mobile phase consists of a mixture of acetonitrile and water with the addition of a small amount of an amine modifier like diethylamine or triethylamine to improve peak shape. The flow rate is generally maintained around 1.0 mL/min, and detection is often performed using an Evaporative Light Scattering Detector (ELSD) due to the lack of a strong chromophore in this compound.[1][2]

2. Why is an amine modifier like diethylamine or triethylamine added to the mobile phase?

This compound is a steroidal alkaloid with basic properties. The amine modifier is added to the mobile phase to reduce peak tailing by competitively binding to active silanol groups on the silica-based stationary phase. This minimizes undesirable secondary interactions between the analyte and the column, resulting in more symmetrical peaks.[1]

3. What are the appropriate detector settings for ELSD when analyzing this compound?

For ELSD, the drift tube temperature and the gas flow rate are critical parameters. A typical starting point for the drift tube temperature is around 115°C, with an air gas flow rate of approximately 3.0 L/min.[2] However, these parameters should be optimized for your specific instrument and mobile phase composition to achieve the best sensitivity.

4. Can UV detection be used for this compound?

While some methods might use low wavelength UV detection (e.g., 215 nm), this compound lacks a strong UV chromophore, which can result in low sensitivity.[3] ELSD or mass spectrometry (MS) are generally preferred for the sensitive detection and quantification of this compound and other Fritillaria alkaloids.[3][4]

5. What is the expected retention time for this compound?

The retention time of this compound will vary depending on the specific HPLC conditions, including the column, mobile phase composition, and flow rate. Under the conditions specified in some studies, the retention time for this compound can be in the range of 15-25 minutes. It is crucial to run a standard of this compound to determine its exact retention time on your system.

Data Presentation

Summary of HPLC Parameters for this compound Separation
ParameterMethod 1Method 2Method 3
Column Nova-Pak C18 (150 mm x 3.9 mm)[2]Agilent Hypersil BDS-C18 (250 mm x 4.0 mm, 5 µm)[2]Reversed-phase C8 column[1]
Mobile Phase Acetonitrile-water (containing 0.1% diethylamine)[2]Acetonitrile-water-diethylamine (37:63:0.03)[2]Acetonitrile–methanol–water (66.5:3.5:30, v/v) containing 0.006% triethylamine[1]
Flow Rate 1.0 mL/min[2]1.0 mL/min[2]Not specified
Detection ELSD[2]ELSD[2]ELSD[1]
Linear Range 13.1-288.2 mg/L[2]0.03188 - 1.020 mg/mL[2]Not specified
Recovery >95%[2]102.1%[2]>90%[1]

Experimental Protocols

Detailed Methodology for this compound Quantification

This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and samples.

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Diethylamine or triethylamine

  • Sample containing this compound (e.g., extract from Fritillaria bulbs)

2. Instrumentation

  • HPLC system with a gradient or isocratic pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water:Diethylamine (e.g., 37:63:0.03 v/v/v). Filter and degas before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)

  • Injection Volume: 10-20 µL

  • ELSD Settings:

    • Drift Tube Temperature: ~115°C

    • Gas Flow Rate: ~3.0 L/min

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol or a suitable solvent to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Extract the sample containing this compound using an appropriate method (e.g., sonication with methanol). Filter the extract through a 0.45 µm syringe filter before injection.

5. Analysis

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (Acetonitrile, Water, Amine) C System Equilibration A->C B Standard & Sample Preparation D Injection of Standards & Samples B->D C->D E Data Acquisition (ELSD) D->E F Peak Integration & Identification E->F G Calibration Curve Generation F->G H Quantification of this compound G->H

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Tree cluster_peak Peak Shape Problems cluster_retention Retention Time Issues cluster_pressure System Pressure Problems Start Chromatographic Issue Identified P1 Peak Tailing? Start->P1 R1 Retention Time Shifting? Start->R1 B1 High Backpressure? Start->B1 P1_Sol1 Add/Increase Amine in Mobile Phase P1->P1_Sol1 Yes P1_Sol2 Decrease Sample Concentration P1->P1_Sol2 Yes R1_Sol1 Check Mobile Phase Consistency R1->R1_Sol1 Yes R1_Sol2 Use Column Oven R1->R1_Sol2 Yes B1_Sol1 Back-flush Column B1->B1_Sol1 Yes B1_Sol2 Check for Blockages B1->B1_Sol2 Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

Validating the Anticancer Effects of Peimisine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel therapeutic avenues in oncology, the alkaloid Peimisine, derived from the bulbs of Fritillaria species, has emerged as a compound of interest. This guide provides a comparative analysis of the in vivo anticancer effects of this compound, with a focus on its performance against established cancer models and in comparison to standard-of-care chemotherapeutic agents. Experimental data from preclinical studies are presented to offer an objective overview of its potential.

Comparative Analysis of In Vivo Antitumor Efficacy

The in vivo anticancer activity of this compound and its close structural analog, Peiminine, has been evaluated in various preclinical tumor models. The following tables summarize the quantitative data on tumor growth inhibition, providing a comparison with standard chemotherapeutic drugs used in similar models.

Table 1: Comparison of Antitumor Activity in a Breast Cancer Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)Animal ModelReference
Peiminine 0.25 mg/kgNot specified, significant reduction in tumor progressionDMBA-induced rat breast cancer model[1]
0.5 mg/kgNot specified, significant reduction in tumor progressionDMBA-induced rat breast cancer model[1]
1 mg/kgNot specified, significant reduction in tumor progressionDMBA-induced rat breast cancer model[1]
Doxorubicin 1 mg/kgSignificant suppression of tumor growth (quantitative data not specified)MDA-MB-231 xenograft nude mice model[2]
Peiminine + Doxorubicin Peiminine (not specified) + Doxorubicin (1 mg/kg)More significant suppression of tumor growth compared to monotherapyMDA-MB-231 xenograft nude mice model[2]

Table 2: Comparison of Antitumor Activity in an Osteosarcoma Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)Animal ModelReference
Peiminine Not specifiedSignificantly inhibited xenograft tumor growthMG-63 cell xenograft mouse model[3]
Standard of Care (e.g., Doxorubicin, Cisplatin) Not specified in this studyNot applicableNot applicable

Table 3: Comparison of Antitumor Activity in a Prostate Cancer Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)Animal ModelReference
Peiminine 2 mg/kgMarkedly inhibited tumor growth (smaller tumor size and lower tumor weight)PC-3 cell xenograft nude mice[4]
Standard of Care (e.g., Docetaxel) Not specified in this studyNot applicableNot applicable

Table 4: Antitumor Activity of Standard Chemotherapies in Other Relevant Models

Treatment GroupDosageTumor Growth Inhibition (%)Animal ModelReference
Cisplatin 4 mg/kg, IP, twice per weekSignificant inhibition of tumor growthLewis Lung Carcinoma[5]
Cyclophosphamide 300 mg/kg, IPSignificantly reduced tumor growthS180 Sarcoma[6]
Piplartine (for comparison) 50 mg/kg/day, IP28.7Sarcoma 180[7]
100 mg/kg/day, IP52.3Sarcoma 180[7]
Piperine (for comparison) 50 mg/kg/day, IP55.1Sarcoma 180[7]
100 mg/kg/day, IP56.8Sarcoma 180[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vivo experiments cited in this guide.

Breast Cancer Xenograft Model (Peiminine)[1]
  • Animal Model: Female Sprague-Dawley rats.

  • Tumor Induction: Breast cancer was induced by a single intravenous injection of 7,12-dimethylbenz(a)anthracene (DMBA) at a dose of 5 mg/kg. The development of tumors was monitored for 24 weeks.

  • Treatment: Once tumors were established, rats were treated with Peiminine at doses of 0.25, 0.5, and 1 mg/kg.

  • Assessment: The chemotherapeutic effect was assessed through histopathological analysis of mammary tissue, immunohistochemical analysis, cell proliferation assays (Ki-67 staining), and apoptosis assays (TUNEL method).

Osteosarcoma Xenograft Model (Peiminine)[3]
  • Animal Model: Nude mice.

  • Tumor Induction: Human osteosarcoma MG-63 cells were subcutaneously injected into the mice to establish the xenograft model.

  • Treatment: Details of Peiminine dosage and administration route were not specified in the abstract.

  • Assessment: Tumor volume and tumor weight were measured to evaluate the inhibition of osteosarcoma growth.

Prostate Cancer Xenograft Model (Peiminine)[4]
  • Animal Model: Nude mice.

  • Tumor Induction: PC-3 human prostate cancer cells were subcutaneously injected into the mice.

  • Treatment: Peiminine was administered at a dose of 2 mg/kg. The route and frequency of administration were not detailed.

  • Assessment: Tumor volume was monitored every 3 days, and tumor weight was measured at the end of the study (day 22). Immunohistochemical staining for Ki-67 and β-catenin was performed on tumor tissues.

Lewis Lung Carcinoma Model (Cisplatin)[5][8]
  • Animal Model: C57BL/6 mice.

  • Tumor Induction: 2 x 10^6 Lewis lung carcinoma (LLC) cells were injected into the rear flank of the mice.

  • Treatment: When the mean tumor size reached 100-150 mm³, mice were randomized into treatment groups. Cisplatin was administered intraperitoneally (IP) at a dose of 4 mg/kg twice a week. Another study used a dose of 3 mg/kg intraperitoneally.

  • Assessment: Tumor volume was monitored twice a week using calipers. At the end of the study, tumors were excised and weighed.

S180 Sarcoma Model (Cyclophosphamide)[6]
  • Animal Model: Kunming mice.

  • Tumor Induction: Mice were implanted with S180 sarcoma cells.

  • Treatment: Cyclophosphamide (CTX) was administered via intraperitoneal injection at a dose of 300 mg/kg.

  • Assessment: Tumor growth was monitored, and tumor suppression was evaluated. Apoptosis, cell cycle, and cytochrome c leakage in the tumor were also analyzed.

MDA-MB-231 Breast Cancer Xenograft Model (Doxorubicin)[2]
  • Animal Model: Nude mice.

  • Tumor Induction: MDA-MB-231 human breast cancer cells were used to establish xenografts.

  • Treatment: Doxorubicin was administered at 1 mg/kg or 3 mg/kg. In combination therapy, Peiminine was also administered.

  • Assessment: Tumor growth was monitored to evaluate the suppressive effects of the treatments. Organ toxicity (liver and heart) was also assessed.

Mechanistic Insights: Signaling Pathways

This compound and its analogs appear to exert their anticancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

PI3K/Akt/mTOR Signaling Pathway

Studies on Peiminine in breast cancer cells have shown its ability to downregulate the expression of key components of the PI3K/Akt/mTOR pathway.[1] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. By inhibiting this pathway, Peiminine promotes programmed cell death in cancer cells.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Bax Bax This compound->Bax p53 p53 This compound->p53 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax->Apoptosis p53->Apoptosis

PI3K/Akt/mTOR signaling pathway inhibition by this compound.
ROS/JNK Signaling Pathway

In osteosarcoma cells, Peiminine has been shown to induce the generation of reactive oxygen species (ROS) and activate the c-Jun N-terminal kinase (JNK) pathway.[3] This signaling cascade is a critical mediator of apoptosis in response to cellular stress.

ROS_JNK_Pathway This compound This compound ROS ROS Generation This compound->ROS JNK JNK Activation ROS->JNK cJun c-Jun JNK->cJun Bax Bax JNK->Bax Bcl2 Bcl-2 JNK->Bcl2 Apoptosis Apoptosis cJun->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

ROS/JNK signaling pathway activation by this compound.

Experimental Workflow

The general workflow for evaluating the in vivo anticancer efficacy of a compound like this compound is outlined below.

Experimental_Workflow cluster_preclinical In Vivo Efficacy Study A Tumor Cell Line Selection & Culture B Animal Model Selection (e.g., Nude Mice, Syngeneic Mice) A->B C Tumor Implantation (Subcutaneous or Orthotopic) B->C D Tumor Growth to Palpable Size C->D E Randomization into Treatment Groups D->E F Drug Administration (this compound vs. Vehicle vs. Standard Drug) E->F G Monitoring Tumor Growth & Animal Health F->G H Endpoint Analysis: Tumor Weight/Volume, Immunohistochemistry, Western Blot G->H I Data Analysis & Statistical Evaluation H->I

General workflow for in vivo anticancer drug evaluation.

References

A Comparative Analysis of Peimisine and Paclitaxel in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological therapeutics, both natural compounds and established chemotherapeutic agents play crucial roles. This guide provides a detailed comparison of the efficacy and mechanisms of Peimisine, a natural alkaloid, and Paclitaxel, a widely used chemotherapy drug. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of their respective and comparative anti-cancer properties based on available experimental data.

I. Overview and Mechanism of Action

This compound , an isosteroid alkaloid primarily extracted from the bulbs of Fritillaria, has demonstrated significant anti-cancer potential in preclinical studies. Its primary mechanism involves the induction of apoptosis and autophagy in cancer cells.[1][2] Notably, this compound has been shown to disrupt intracellular calcium homeostasis, leading to the activation of the Ca2+/CaMKII/JNK signaling pathway, which in turn promotes apoptosis.[2] Furthermore, it modulates key metabolic pathways and has been observed to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[1][3]

Paclitaxel , a member of the taxane family of drugs, is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and lung cancer.[4][5] Its well-established mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[5][6][7] This interference with microtubule dynamics disrupts the normal formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4][6][7][8] Paclitaxel's cytotoxic effects are also mediated through the activation of various signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) and the PI3K/Akt pathways.[8][9][10]

II. Comparative Efficacy Data

The following tables summarize the quantitative data from various in vitro studies, providing a comparative view of the cytotoxic and pro-apoptotic effects of this compound and Paclitaxel on different cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCancer Cell LineIC50 ConcentrationReference
This compoundHCT-116 (Colorectal)Not explicitly stated, but dose-dependent decrease in viability observed at 50-400 μM[1]
This compoundPC-3 (Prostate)Dose-dependent inhibition of growth at 2.5, 5, and 10 μM[2]
PaclitaxelMCF-7 (Breast)Dose-dependent inhibition of viability at 0.01, 0.1, and 1 μM[10]
PaclitaxelFaDu, OEC-M1, OC3 (Head and Neck)Significant decrease in cell survival at 50-500 nM[11]

Table 2: Induction of Apoptosis

CompoundCancer Cell LineMethod of DetectionKey FindingsReference
This compoundHCT-116 (Colorectal)Annexin V AssayDose-dependent increase in annexin V-positive cells at 200 and 400 μM[1]
This compoundPC-3 (Prostate)Not specifiedInduces apoptosis[2]
PaclitaxelMCF-7 (Breast)Morphological Assessment, DNA Strand BreakageConcentration-dependent increase in apoptotic cells (up to 43%)[12]
PaclitaxelFaDu, OEC-M1, OC3 (Head and Neck)Flow Cytometry (SubG1)Significant increase in subG1 phase cell fraction after 24h treatment[11]

Table 3: Effects on Cell Cycle

CompoundCancer Cell LineEffect on Cell CycleReference
This compoundNot specifiedRegulates the cell cycle[2]
PaclitaxelMultiple linesArrest at the G2/M phase[6][11]

III. Signaling Pathways

The anti-cancer activities of both this compound and Paclitaxel are mediated through the modulation of complex intracellular signaling pathways.

This compound Signaling Pathway

This compound's induction of apoptosis and autophagy is linked to its influence on the PI3K/Akt/mTOR and Ca2+/CaMKII/JNK pathways. By inhibiting the PI3K/Akt/mTOR pathway, this compound disrupts signals that promote cell growth and survival.[1][3] Simultaneously, it elevates intracellular calcium levels, leading to the activation of CaMKII and JNK, which are key players in stress-induced apoptosis.[2]

Peimisine_Signaling_Pathway This compound This compound Ca_ion Intracellular Ca²⁺ ↑ This compound->Ca_ion PI3K PI3K This compound->PI3K CaMKII CaMKII Ca_ion->CaMKII JNK JNK CaMKII->JNK Apoptosis Apoptosis JNK->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival Akt->Cell_Growth mTOR->Cell_Growth

Caption: this compound's dual mechanism on apoptotic and survival pathways.
Paclitaxel Signaling Pathway

Paclitaxel's primary action on microtubules triggers a cascade of signaling events. The mitotic arrest induced by microtubule stabilization activates the spindle assembly checkpoint, a crucial cell cycle regulator.[4] This arrest can lead to apoptosis through various pathways, including the activation of JNK/SAPK, which is a stress-response kinase.[8] Additionally, Paclitaxel has been shown to inhibit the pro-survival PI3K/Akt signaling pathway, further sensitizing cancer cells to apoptosis.[9][10] It also suppresses Aurora kinase and cofilin-1 activity, which are involved in cell migration and invasion.[13]

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_Akt PI3K/Akt Pathway Paclitaxel->PI3K_Akt Aurora_Cofilin Aurora Kinase/ Cofilin-1 Paclitaxel->Aurora_Cofilin Mitotic_Arrest Mitotic Arrest (G2/M) Microtubules->Mitotic_Arrest JNK_SAPK JNK/SAPK Activation Mitotic_Arrest->JNK_SAPK Apoptosis Apoptosis Mitotic_Arrest->Apoptosis JNK_SAPK->Apoptosis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Metastasis Metastasis Aurora_Cofilin->Metastasis

Caption: Paclitaxel's multifaceted impact on cell cycle and survival signaling.

IV. Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of this compound or Paclitaxel for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of the test compound.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Western Blot Analysis
  • Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, caspases), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

V. In Vivo Studies

This compound: In vivo studies have shown that this compound can repress colorectal cancer tumor growth.[1] In prostate cancer models, this compound was found to inhibit tumor formation in nude mice through the Ca2+/CaMKII/JNK signaling pathway.[2]

Paclitaxel: Numerous in vivo studies have confirmed the anti-tumor activity of Paclitaxel. In breast cancer xenograft models, Paclitaxel treatment significantly inhibited tumor growth and increased apoptosis of tumor cells.[13] Similarly, in models of human cervical and colorectal carcinoma, Paclitaxel, particularly when formulated in nanoparticles, has shown significant inhibition of tumor growth and prolonged survival time.[14][15]

VI. Conclusion

This compound and Paclitaxel represent two distinct classes of anti-cancer agents with different primary mechanisms of action. Paclitaxel's role as a potent microtubule-stabilizing agent is well-documented and has been a mainstay in chemotherapy for decades. Its efficacy is rooted in its ability to induce mitotic arrest and subsequent apoptosis.

This compound, a natural product, demonstrates a multi-faceted approach to inhibiting cancer cell growth by inducing both apoptosis and autophagy through the modulation of key signaling pathways like PI3K/Akt/mTOR and intracellular calcium signaling.

While Paclitaxel's clinical utility is firmly established, the preclinical data on this compound suggests it is a promising candidate for further investigation. Its distinct mechanism of action, particularly its impact on metabolic and calcium signaling pathways, may offer therapeutic advantages, potentially in combination with other agents or in cancers resistant to traditional microtubule-targeting drugs. Further direct comparative studies, both in vitro and in vivo, are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two compounds.

References

A Comparative Guide to Selective NRF2 Activators: Unveiling Potency and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of prominent NRF2 activators, focusing on their performance validated by experimental data. While the initial intent was to focus on Peimisine, a lack of publicly available data on its NRF2 activation potential necessitated a broader comparison of well-characterized compounds.

The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, KEAP1 is modified, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

The therapeutic potential of activating the NRF2 pathway has led to the development of various small molecule activators. This guide compares the performance of three well-established NRF2 activators—Sulforaphane, Dimethyl Fumarate (DMF), and Bardoxolone Methyl—and includes the NRF2 inhibitor ML385 to provide a contrasting perspective on pathway modulation.

Comparative Analysis of NRF2 Modulators

The following tables summarize the quantitative data on the selected NRF2 modulators, providing a basis for comparing their potency and efficacy in activating or inhibiting the NRF2 pathway.

CompoundMechanism of ActionPotency (ARE Reporter Assay)KEAP1 Binding Affinity (Ki)
Sulforaphane Covalent modification of KEAP1 cysteines (reversible)EC50: ~2-5 µMNot widely reported
Dimethyl Fumarate (DMF) Covalent modification of KEAP1 cysteinesEC50: ~10-25 µMNanomolar range[1]
Bardoxolone Methyl Covalent modification of KEAP1 cysteinesEC50: 9.2 nM[2]Not widely reported
ML385 (Inhibitor) Binds to the Neh1 domain of NRF2, preventing DNA bindingIC50: 1.9 µMNot applicable
CompoundDownstream Target Gene Induction (Fold Change)Cell Type
Sulforaphane NQO1 mRNA: ~2-4 fold; HO-1 mRNA: >4.5 fold[3][4]Murine Liver, Human Airway Mucosa, Neurons
Dimethyl Fumarate (DMF) NQO1 mRNA: ~2-3 fold; HO-1 mRNA: ~2-3 fold[5]Mouse Cortex and Striatum
Bardoxolone Methyl NQO1 mRNA: Significant increase; HO-1 mRNA: Significant increase[6]Rat Heart
ML385 (Inhibitor) NQO1 & HO-1 mRNA: Dose-dependent reductionHuman Lung Cancer Cells

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

ARE Luciferase Reporter Assay

This assay is a cornerstone for quantifying the activation of the NRF2 pathway. It utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE).

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HepG2, HEK293T) in a 96-well plate.

    • Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Compound Treatment:

    • After 24 hours, treat the cells with varying concentrations of the test compound (e.g., Sulforaphane, DMF, Bardoxolone Methyl) or vehicle control.

  • Luciferase Activity Measurement:

    • After a defined incubation period (e.g., 24 hours), lyse the cells.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

KEAP1-NRF2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay directly measures the interaction between KEAP1 and NRF2 and can be used to identify compounds that disrupt this interaction.

Protocol:

  • Reagent Preparation:

    • Use purified recombinant KEAP1 protein (e.g., tagged with GST or His) and a fluorescently labeled NRF2 peptide (e.g., labeled with a fluorescent acceptor).

    • The donor fluorophore is typically a lanthanide-labeled antibody that binds to the tag on the KEAP1 protein.

  • Assay Procedure:

    • In a microplate, combine the KEAP1 protein, the fluorescently labeled NRF2 peptide, and the donor-labeled antibody in the presence of varying concentrations of the test compound.

  • Signal Detection:

    • After incubation, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. A high TR-FRET signal indicates a close proximity between KEAP1 and the NRF2 peptide (i.e., they are bound).

  • Data Analysis:

    • Inhibitors of the KEAP1-NRF2 interaction will disrupt the binding, leading to a decrease in the TR-FRET signal.

    • Plot the TR-FRET signal against the compound concentration to determine the IC50 or Ki value.

Quantitative Real-Time PCR (qPCR) for Downstream Target Gene Expression

qPCR is used to quantify the mRNA levels of NRF2 target genes, such as NQO1 and HO-1, providing evidence of downstream pathway activation.

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells with the test compound or vehicle control for a specified duration.

    • Harvest the cells and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis:

    • Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • Set up qPCR reactions using the synthesized cDNA, gene-specific primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH, β-actin), and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

  • Data Analysis:

    • Run the qPCR reactions in a real-time PCR instrument.

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Visualizing the NRF2 Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the NRF2 signaling pathway, a typical experimental workflow for validating NRF2 activators, and the concept of selectivity.

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Ubiquitination NRF2->KEAP1 Binding Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Ub Ubiquitin Activator NRF2 Activator (e.g., Sulforaphane) Activator->KEAP1 Inhibition sMaf sMaf NRF2_n->sMaf Heterodimerization ARE ARE sMaf->ARE Binding TargetGenes Target Genes (NQO1, HO-1, etc.) ARE->TargetGenes Transcription

Caption: The NRF2 signaling pathway under basal and activated conditions.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_selectivity Selectivity Profiling ARE_Assay ARE Luciferase Reporter Assay KEAP1_Binding KEAP1-NRF2 Interaction Assay (TR-FRET) ARE_Assay->KEAP1_Binding Downstream_Genes Downstream Target Gene Expression (qPCR/Western Blot) ARE_Assay->Downstream_Genes Off_Target Off-Target Assays (e.g., other signaling pathways) Downstream_Genes->Off_Target

Caption: A typical experimental workflow for validating selective NRF2 activators.

Caption: Conceptual diagram illustrating the on-target versus off-target effects of an NRF2 activator.

References

A Comparative Analysis of Peimisine and Doxorubicin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cytotoxic effects of Peimisine, a natural alkaloid, and Doxorubicin, a conventional chemotherapeutic agent. This report synthesizes available experimental data to offer a comprehensive overview of their respective potencies and mechanisms of action in various cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and Doxorubicin have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

This compound Cytotoxicity

This compound, also known as peiminine, has demonstrated cytotoxic activity against several cancer cell lines. The IC50 values vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 (µg/mL)Exposure Time (hours)
HepG2Hepatocellular Carcinoma4.5824
HepG2Hepatocellular Carcinoma4.0548
HepG2Hepatocellular Carcinoma3.7972
HeLaCervical Cancer4.8924
SW480Colon Cancer5.0724
MCF-7Breast Cancer5.1224
H1299Non-small cell lung cancer97.4 µMNot Specified
BIU-87Urothelial Bladder Cancer710.348
EJ-1Urothelial Bladder Cancer651.148

Data compiled from multiple sources. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Doxorubicin Cytotoxicity

Doxorubicin is a widely used and potent chemotherapeutic agent with well-documented cytotoxicity against a broad spectrum of cancers.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
Breast Cancer
BT474Breast Cancer1.14Not Specified
MCF-7Breast Cancer0.69 - 2.5024-48
MDA-MB-231Breast Cancer3.16Not Specified
MDA-MB-361Breast Cancer0.89Not Specified
MDA-MB-435Breast Cancer1.22Not Specified
MDA-MB-453Breast Cancer0.69Not Specified
MDA-MB-468Breast Cancer0.27Not Specified
T47DBreast Cancer8.53Not Specified
AMJ13Breast Cancer223.6 µg/mL72
Hepatocellular Carcinoma
HepG2Hepatocellular Carcinoma1.3 - 14.72 µg/mL24
Huh7Hepatocellular Carcinoma5.224
Colon Cancer
HCT116Colon Cancer24.30 µg/mLNot Specified
SW403Colon Cancer0.168Not Specified
HT29Colon Cancer0.058Not Specified
SW620Colon Cancer0.023Not Specified
SW620/R (Resistant)Colon Cancer9.83Not Specified
Other
PC3Prostate Cancer2.64 µg/mLNot Specified

Data compiled from multiple sources.[1][2][3][4] It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound and Doxorubicin are mediated through distinct and overlapping signaling pathways, ultimately leading to cancer cell death.

This compound's Pro-Apoptotic Signaling

This compound has been shown to induce apoptosis in cancer cells through both the extrinsic and intrinsic pathways.[5][6] Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, including caspase-3, -8, and -9.[5][6] Furthermore, this compound has been found to induce the production of reactive oxygen species (ROS) and activate the JNK signaling pathway, which can also contribute to apoptosis.[7][8][9][10] Another identified mechanism involves the disruption of intracellular calcium homeostasis through the Ca2+/CaMKII/JNK pathway.[11]

Peimisine_Signaling_Pathway This compound This compound ROS ROS This compound->ROS Ca_homeostasis Ca2+ Homeostasis Disruption This compound->Ca_homeostasis Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax JNK JNK ROS->JNK Apoptosis Apoptosis JNK->Apoptosis CaMKII CaMKII Ca_homeostasis->CaMKII CaMKII->JNK Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Doxorubicin's Multi-faceted Cytotoxicity

Doxorubicin exerts its cytotoxic effects through several well-established mechanisms. Its primary mode of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA strand breaks and the induction of apoptosis. Additionally, doxorubicin can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Doxorubicin's mechanisms of cytotoxic action.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of cytotoxicity. The following are detailed protocols for commonly used assays in the evaluation of this compound and Doxorubicin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound or Doxorubicin Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or Doxorubicin and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Annexin V/PI Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is used to detect apoptosis by flow cytometry.

Apoptosis_Assay_Workflow Start Treat cells with this compound or Doxorubicin Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow of the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Doxorubicin for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

References

Unveiling the Binding Affinity of Peimisine: A Comparative Guide to Its Putative Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of a natural compound like Peimisine to its protein targets is a critical step in elucidating its mechanism of action and potential therapeutic applications. While direct experimental data on this compound's binding affinity remains limited, computational studies and analysis of its pharmacological effects suggest potential interactions with several key protein families. This guide provides a comparative analysis of the binding affinities of known ligands to these putative target proteins, offering a valuable benchmark for future experimental validation of this compound.

This compound, a steroidal alkaloid isolated from plants of the Fritillaria genus, has demonstrated a range of biological activities, including anti-inflammatory, anti-tussive, and anti-cancer effects. The molecular mechanisms underlying these effects are likely linked to its ability to bind to and modulate the function of specific protein targets. Based on preliminary research and the activities of structurally related compounds like Peiminine, potential targets for this compound are thought to include Cyclin-Dependent Kinase 2 (CDK2), nicotinic acetylcholine receptors (nAChRs), M2 muscarinic acetylcholine receptors (M2 mAChRs), Transient Receptor Potential Vanilloid 1 (TRPV1), and Transient Receptor Potential Ankyrin 1 (TRPA1).

This guide presents a compilation of experimentally determined binding affinities for a selection of inhibitors targeting these proteins. The data, summarized in the following tables, serves as a crucial reference for researchers aiming to quantify the binding of this compound and to understand its potential potency and selectivity.

Comparative Binding Affinities of Inhibitors for Putative this compound Target Proteins

The following tables summarize the binding affinities (IC50 or Kd values) of various compounds for the potential protein targets of this compound. This data provides a quantitative context for evaluating the potential efficacy of this compound, should it be found to interact with these targets.

Table 1: Binding Affinities of Inhibitors for Cyclin-Dependent Kinase 2 (CDK2)

CompoundType of InhibitionBinding Affinity (IC50/Kd)
RoscovitineATP-competitive inhibitorIC50: ~0.2 µM
DinaciclibATP-competitive inhibitorIC50: 1 nM
PalbociclibATP-competitive inhibitorIC50: 11 nM (for CDK4), also active against CDK2
NU6102ATP-competitive inhibitorIC50: 5.4 nM

Table 2: Binding Affinities of Antagonists for Nicotinic Acetylcholine Receptors (nAChRs)

CompoundnAChR SubtypeBinding Affinity (Ki)
MecamylamineNon-selective antagonistKi: ~25-100 nM (varies by subtype)
D-TubocurarineCompetitive antagonist (muscle-type)Ki: ~200-400 nM
VareniclinePartial agonist (α4β2)Ki: ~0.1-0.5 nM

Table 3: Binding Affinities of Antagonists for M2 Muscarinic Acetylcholine Receptors (M2 mAChRs)

CompoundType of AntagonismBinding Affinity (IC50/Ki)
AtropineCompetitive antagonistKi: ~1-5 nM
IpratropiumNon-selective competitive antagonistIC50: 2.0 nM[1]
AF-DX 116Selective M2 antagonistKi: ~100-200 nM
MethoctramineHighly selective M2 antagonistKi: ~2-10 nM

Table 4: Binding Affinities of Antagonists for Transient Receptor Potential Vanilloid 1 (TRPV1)

CompoundType of AntagonismBinding Affinity (IC50)
CapsazepineCompetitive antagonistIC50: ~0.5-1 µM
BCTCPotent competitive antagonistIC50: ~5-20 nM
AMG-517Potent competitive antagonistIC50: ~1-10 nM

Table 5: Binding Affinities of Antagonists for Transient Receptor Potential Ankyrin 1 (TRPA1)

CompoundType of AntagonismBinding Affinity (IC50)
HC-030031Selective antagonistIC50: ~4-6 µM
A-967076Potent and selective antagonistIC50: ~50-100 nM
GRC 17536Potent and selective antagonistIC50: ~10-30 nM

Experimental Protocols for Determining Binding Affinity

To experimentally validate the binding of this compound to its putative target proteins and determine its affinity, several biophysical techniques can be employed. The following are detailed methodologies for two common and powerful approaches: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a target protein) immobilized on a sensor surface in real-time.

Methodology:

  • Protein Immobilization:

    • The target protein is purified and its concentration accurately determined.

    • A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The purified protein is injected over the activated surface, leading to covalent immobilization via amine coupling.

    • Remaining active esters are deactivated with an injection of ethanolamine. A reference channel is prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • A series of concentrations of this compound (the analyte) are prepared in a suitable running buffer.

    • Each concentration is injected over the immobilized protein and reference surfaces at a constant flow rate.

    • The association of this compound to the protein is monitored as an increase in the SPR signal (measured in Resonance Units, RU).

    • After the association phase, running buffer is flowed over the surface to monitor the dissociation of the this compound-protein complex.

    • The sensor surface is regenerated between cycles using a specific regeneration solution to remove any bound analyte.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Methodology:

  • Sample Preparation:

    • The purified target protein and this compound are dialyzed or dissolved in the same buffer to minimize heat changes due to buffer mismatch.

    • The concentrations of the protein and this compound are accurately determined. The protein is placed in the sample cell, and this compound is loaded into the injection syringe.

  • Titration:

    • The experiment is conducted at a constant temperature.

    • A series of small injections of this compound are made into the protein solution.

    • The heat change associated with each injection is measured by a sensitive calorimeter.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of this compound to protein.

    • The resulting binding isotherm is fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the potential functional consequences of this compound binding and the experimental process, the following diagrams illustrate the relevant signaling pathways and a general workflow for affinity determination.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis This compound This compound Solution (Analyte) SPR Surface Plasmon Resonance (SPR) This compound->SPR ITC Isothermal Titration Calorimetry (ITC) This compound->ITC Protein Purified Target Protein (Ligand) Protein->SPR Protein->ITC Sensorgram Sensorgram Fitting SPR->Sensorgram Isotherm Isotherm Fitting ITC->Isotherm Kinetics ka, kd Sensorgram->Kinetics Thermodynamics Kd, n, ΔH, ΔS Isotherm->Thermodynamics Result Binding Affinity (Kd) Kinetics->Result Thermodynamics->Result

Caption: Experimental workflow for determining the binding affinity of this compound.

cdk2_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinD_CDK46->pRb releases E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 promotes transcription DNA_syn DNA Synthesis CyclinE_CDK2->DNA_syn promotes p21 p21/p27 (Inhibitors) p21->CyclinE_CDK2 inhibits This compound This compound (Putative Inhibitor) This compound->CyclinE_CDK2 potential inhibition

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

nAChR_pathway ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (Ligand-gated ion channel) ACh->nAChR binds Ion_influx Na+/Ca2+ Influx nAChR->Ion_influx opens Depolarization Membrane Depolarization Ion_influx->Depolarization Ca_signaling Intracellular Ca2+ Signaling Ion_influx->Ca_signaling Cellular_response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_response Ca_signaling->Cellular_response This compound This compound (Putative Antagonist) This compound->nAChR potential blockade

Caption: Nicotinic acetylcholine receptor (nAChR) signaling pathway.

M2_mAChR_pathway ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor (GPCR) ACh->M2R binds Gi Gi Protein M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_response Inhibitory Cellular Response PKA->Cellular_response leads to This compound This compound (Putative Antagonist) This compound->M2R potential blockade

Caption: M2 muscarinic acetylcholine receptor (M2 mAChR) signaling pathway.

References

Safety Operating Guide

Proper Disposal of Peimisine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Peimisine, a steroidal alkaloid.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, must be worn at all times.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Emergency First Aid:

  • If swallowed: Call a poison center or doctor immediately. Rinse mouth with water. Do not induce vomiting.[1]

  • In case of eye contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Get medical attention.[1]

  • In case of skin contact: Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1]

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.[1]

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound. It is important to note that different suppliers may provide conflicting safety information. The data presented below is based on the more conservative hazard assessment.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Data sourced from a this compound Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of the contents and container to an approved waste disposal plant .[1] Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol for Waste Preparation:

  • Segregation of Waste:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions.

    • Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Containment and Labeling:

    • Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For liquid waste, use a compatible, sealable waste container.

    • The label should clearly state "Hazardous Waste," "this compound," and include the relevant hazard pictograms (e.g., harmful, environmentally hazardous).

  • Handling Spills:

    • In the event of a spill, prevent further leakage or spillage if it is safe to do so.[1]

    • Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • Place all contaminated materials and absorbents into the designated hazardous waste container.[1]

    • Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's safety protocols.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated designated area, away from incompatible materials such as strong oxidizing agents.[1]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.

    • Provide the EHS or contractor with a copy of the Safety Data Sheet and an accurate inventory of the waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Preparation for Disposal cluster_2 Final Disposal A This compound Waste Generated (Solid & Liquid) B Segregate this compound Waste A->B C Contain in Labeled Hazardous Waste Container B->C D Store in Designated Secure Area C->D E Contact EHS or Licensed Contractor D->E F Dispose at Approved Waste Disposal Plant E->F

References

Safeguarding Your Research: A Comprehensive Guide to Handling Peimisine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Peimisine. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact. The following procedures are designed to be implemented immediately and integrated into your standard laboratory operating procedures.

Hazard and Exposure Summary

This compound is a steroidal alkaloid with recognized biological activity.[1][2] While specific occupational exposure limits (OELs) have not been established for this compound, its classification as an acutely toxic substance necessitates stringent handling protocols.[3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Toxicological Data

Hazard ClassificationCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[3]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[3]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERecommended Specifications
Eyes/Face Safety Goggles with Side-Shields or Face ShieldANSI Z87.1-compliant
Hands Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended for their resistance to a broad range of chemicals.[4]
Body Laboratory Coat or Impervious ClothingFully buttoned lab coat. For larger quantities or potential for splashing, a chemically resistant apron or suit is advised.
Respiratory RespiratorFor handling powders or creating aerosols, a half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters is required.[5]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Work Area in a Ventilated Hood prep_ppe->prep_workspace prep_weigh Weigh this compound prep_workspace->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve handle_reaction Perform Experimental Procedure prep_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_dispose_liquid->cleanup_dispose_solid cleanup_remove_ppe Doff PPE cleanup_dispose_solid->cleanup_remove_ppe

Caption: Standard workflow for handling this compound.

Emergency Protocols: Exposure and Spills

Immediate and decisive action is critical in the event of an exposure or spill.

Exposure Response
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response Workflow

The following diagram details the step-by-step procedure for managing a this compound spill.

G cluster_spill This compound Spill Response spill_alert Alert Personnel and Evacuate Area spill_ppe Don Full PPE spill_alert->spill_ppe spill_contain Contain the Spill spill_ppe->spill_contain spill_neutralize Neutralize/Absorb Spill spill_contain->spill_neutralize spill_collect Collect Spill Residue spill_neutralize->spill_collect spill_decontaminate Decontaminate Spill Area spill_collect->spill_decontaminate spill_dispose Dispose of Waste spill_decontaminate->spill_dispose

Caption: Workflow for responding to a this compound spill.

Detailed Spill Cleanup Procedure:

  • For Solid Spills: Carefully cover the spill with a wetting agent (e.g., water) to avoid raising dust. Then, use an absorbent material to collect the wetted powder.[6][7]

  • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).[6][7]

  • Collection: Using non-sparking tools, scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontamination solution (e.g., a detergent solution), followed by a rinse with water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, PPE, cleaning materials) as hazardous waste.[8]

Disposal Plan

All waste containing this compound, including contaminated labware, absorbent materials, and excess solutions, must be treated as hazardous waste.

Waste Segregation and Disposal

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container.
Liquid Waste Collect in a compatible, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated PPE Double-bag and dispose of as hazardous waste.

All hazardous waste must be disposed of through a licensed environmental waste management company.[9] Do not dispose of this compound down the drain or in regular trash.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.